L-Glutamine-15N2,d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C5H10N2O3 |
|---|---|
Molecular Weight |
153.16 g/mol |
IUPAC Name |
(2S)-2,5-bis(15N)(azanyl)-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i1D2,2D2,3D,6+1,7+1 |
InChI Key |
ZDXPYRJPNDTMRX-OSLNSGJLSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)[15NH2])[15NH2] |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to L-Glutamine-¹⁵N₂,d₅
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-Glutamine-¹⁵N₂,d₅, a stable isotope-labeled amino acid crucial for metabolic research. The document details its chemical structure, physicochemical properties, and significant applications, with a focus on its use in stable isotope tracing experiments.
Introduction to L-Glutamine-¹⁵N₂,d₅
L-Glutamine-¹⁵N₂,d₅ is a non-radioactive, stable isotope-labeled form of the non-essential amino acid L-glutamine.[1] In this molecule, both nitrogen atoms are replaced with the heavy isotope Nitrogen-15 (¹⁵N), and five hydrogen atoms are substituted with deuterium (²H or D).[2] These isotopic labels make it a powerful tool for tracing the metabolic fate of glutamine in various biological systems without the safety concerns associated with radioactive isotopes.
Glutamine is the most abundant amino acid in the human body and plays a central role in a multitude of metabolic processes.[1][3][4] It is a key substrate for nucleotide synthesis, a major nitrogen donor for the production of other amino acids, and a significant source of carbon for the tricarboxylic acid (TCA) cycle in rapidly proliferating cells, such as cancer cells.[4][5] The use of L-Glutamine-¹⁵N₂,d₅ allows researchers to quantitatively track the contribution of glutamine to these pathways using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[2][6]
Chemical Structure and Properties
The foundational structure of L-Glutamine-¹⁵N₂,d₅ is that of L-glutamine, with the isotopic labels strategically placed. The two nitrogen atoms, one in the alpha-amino group and one in the side-chain amide group, are ¹⁵N. The five deuterium atoms are located at the 2, 3, and 4 positions of the carbon backbone.[2][6]
Chemical Structure of L-Glutamine-¹⁵N₂,d₅
Physicochemical and Quantitative Data
| Property | Value | References |
| Molecular Formula | C₅D₅H₅¹⁵N₂O₃ | [2][6] |
| Molecular Weight | 153.16 g/mol | [2][6] |
| Synonyms | L-Glutamic acid 5-amide-¹⁵N₂,d₅, Levoglutamide-¹⁵N₂,d₅ | [1][2][6] |
| Physical Form | Solid, white crystalline powder | [7][8] |
| Melting Point | 185 °C (decomposes) | [7][9] |
| Solubility | Soluble in water | [10] |
| Isotopic Purity (¹⁵N) | ≥98% | [7] |
| Isotopic Purity (D) | ≥98% | [2] |
| Storage Temperature | Room temperature, away from light and moisture | [2][6] |
Applications in Metabolic Research
The primary application of L-Glutamine-¹⁵N₂,d₅ is in stable isotope tracing studies to elucidate metabolic pathways in vitro and in vivo.[11] By introducing this labeled glutamine into a biological system, researchers can track the incorporation of its heavy isotopes into various downstream metabolites. This provides quantitative insights into the fluxes through different metabolic pathways.
Key research areas where L-Glutamine-¹⁵N₂,d₅ is utilized include:
-
Cancer Metabolism: Cancer cells often exhibit altered glutamine metabolism to support their rapid growth and proliferation.[11][12] Isotope tracing with labeled glutamine helps to identify these metabolic shifts, providing potential targets for therapeutic intervention.[11]
-
Neuroscience: Glutamine is a precursor for the synthesis of the neurotransmitters glutamate and GABA.[10] Tracing studies can elucidate the dynamics of the glutamate/GABA-glutamine cycle in the brain.[10]
-
Immunology: Immune cells rely heavily on glutamine as an energy source and for the synthesis of essential molecules.[13] L-Glutamine-¹⁵N₂,d₅ can be used to study how immune cell metabolism is altered during an immune response.
-
Drug Development: Understanding the metabolic effects of a drug candidate is crucial. Stable isotope tracing can reveal how a compound impacts glutamine metabolism and other interconnected pathways.
Experimental Protocol: Stable Isotope Tracing with L-Glutamine-¹⁵N₂,d₅
The following is a generalized protocol for an in vivo stable isotope tracing experiment using L-Glutamine-¹⁵N₂,d₅ in a mouse model. This protocol can be adapted for in vitro cell culture experiments.
Objective: To determine the metabolic fate of glutamine in a specific tissue of interest.
Materials:
-
L-Glutamine-¹⁵N₂,d₅
-
Sterile saline solution (0.9% NaCl)
-
Animal model (e.g., mouse)
-
Infusion pump
-
Tools for tissue collection and snap-freezing (liquid nitrogen)
-
Metabolite extraction buffers
-
Mass spectrometer (e.g., LC-MS or GC-MS)
Methodology:
-
Preparation of Infusion Solution:
-
Dissolve L-Glutamine-¹⁵N₂,d₅ in sterile saline to the desired concentration. The exact concentration will depend on the specific experimental design and animal model.
-
Ensure the solution is sterile-filtered before administration.
-
-
Tracer Administration:
-
For in vivo studies, the labeled glutamine is typically administered via intravenous infusion.
-
A common approach is a bolus injection followed by a continuous infusion to achieve a steady-state labeling of metabolites.[14]
-
The infusion duration can range from minutes to several hours, depending on the metabolic pathways being investigated.[14]
-
-
Sample Collection:
-
At the end of the infusion period, euthanize the animal according to approved ethical protocols.
-
Rapidly dissect the tissue of interest and immediately snap-freeze it in liquid nitrogen to quench all metabolic activity. This is a critical step to preserve the metabolic state of the tissue.[15]
-
Collect blood samples for plasma analysis if required.
-
-
Metabolite Extraction:
-
Homogenize the frozen tissue in a cold extraction buffer (e.g., a mixture of methanol, acetonitrile, and water).
-
Centrifuge the homogenate to pellet proteins and other cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Mass Spectrometry Analysis:
-
Analyze the metabolite extract using a mass spectrometer (e.g., LC-MS/MS or GC-MS).
-
The mass spectrometer will separate the different metabolites and measure the mass-to-charge ratio of their ions.
-
The incorporation of ¹⁵N and deuterium from L-Glutamine-¹⁵N₂,d₅ into downstream metabolites will result in a predictable shift in their mass, allowing for their detection and quantification.[16]
-
-
Data Analysis:
-
Process the raw mass spectrometry data to identify the labeled metabolites and determine their isotopic enrichment.
-
Calculate the fractional contribution of glutamine to the production of these metabolites.
-
Interpret the data to understand the activity of different metabolic pathways.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow of a stable isotope tracing experiment using L-Glutamine-¹⁵N₂,d₅.
Caption: Workflow of a stable isotope tracing experiment.
Conclusion
L-Glutamine-¹⁵N₂,d₅ is an indispensable tool for researchers in various fields of life sciences. Its ability to safely and accurately trace the metabolic fate of glutamine provides invaluable insights into cellular physiology and disease states. The detailed understanding of metabolic pathways enabled by this stable isotope-labeled compound is crucial for the development of novel diagnostic and therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-Glutamine (2,3,3,4,4-Dâ , 97-98%; ¹âµNâ, 97-98%) - Cambridge Isotope Laboratories, DNLM-6997-0.25 [isotope.com]
- 3. L-Glutamine-15N2 Datasheet DC Chemicals [dcchemicals.com]
- 4. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamine - Military Strategies for Sustainment of Nutrition and Immune Function in the Field - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. L-Glutamine (2,3,3,4,4-Dâ , 97-98%; ¹âµNâ, 97-98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. L -Glutamine-15N2 15N 98atom 204451-48-9 [sigmaaldrich.com]
- 8. L-Glutamine | C5H10N2O3 | CID 5961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. L-Glutamine-15N2 | 204451-48-9 | EIA45148 | Biosynth [biosynth.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for spatial metabolomics and isotope tracing in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous determination of [2-15N]- and [5-15N]glutamine with gas chromatography-mass spectroscopy: applications to nitrogen metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Glutamine-¹⁵N₂,d₅: A Technical Guide to Isotopic Purity, Enrichment, and Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of L-Glutamine-¹⁵N₂,d₅, a stable isotope-labeled amino acid crucial for metabolic research. The guide details its isotopic purity and enrichment levels, outlines experimental protocols for its analysis, and illustrates its metabolic fate through key signaling pathways. This document is intended to serve as a comprehensive resource for researchers employing L-Glutamine-¹⁵N₂,d₅ in their studies.
Quantitative Data: Isotopic Purity and Enrichment
L-Glutamine-¹⁵N₂,d₅ is a powerful tool for tracing glutamine metabolism. Its utility is fundamentally dependent on its isotopic purity and the level of enrichment of the stable isotopes. Isotopic purity refers to the percentage of the compound that is the desired labeled form, while enrichment level specifies the percentage of a particular atom in the molecule that is the stable isotope. Commercial suppliers typically provide these specifications, which are critical for accurate experimental design and data interpretation.
| Parameter | Specification | Source |
| ¹⁵N Enrichment | 97-98% | [1][2] |
| Deuterium (d₅) Enrichment | 97-98% | [1][2] |
| Chemical Purity | ≥98% | [1] |
| Molecular Weight | 153.16 g/mol | [1] |
Table 1: Typical Specifications for L-Glutamine-¹⁵N₂,d₅
Experimental Protocols for Isotopic Analysis
The accurate determination of isotopic enrichment in biological samples is paramount for metabolic flux analysis. The following sections detail common methodologies for the analysis of L-Glutamine-¹⁵N₂,d₅ and its metabolites.
Sample Preparation
Proper sample preparation is critical to prevent isotopic fractionation and ensure accurate analysis.
-
Cell Culture: For in vitro studies, cells are cultured in media where standard L-glutamine is replaced with L-Glutamine-¹⁵N₂,d₅. After the desired incubation period, cells are harvested, and metabolites are extracted, typically using a cold solvent mixture like methanol:water.
-
Plasma/Tissue: For in vivo studies, biological fluids like plasma or tissue homogenates are used. Proteins are typically precipitated and removed, often with a solvent like methanol. The supernatant containing the amino acids is then further processed.[3]
Mass Spectrometry (MS)
Mass spectrometry is the most common technique for quantifying stable isotope enrichment due to its high sensitivity and specificity.
GC-MS is a robust method for analyzing amino acid isotopic enrichment.
-
Derivatization: Amino acids are non-volatile and require derivatization prior to GC analysis. A common method involves acylation with trifluoroacetic anhydride to form N,N-bis-trifluoroacetyl-L-glutamine derivatives.[4][5]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The GC separates the derivatized amino acids, and the MS detects the mass-to-charge ratio (m/z) of the fragments.
-
Analysis: The isotopic enrichment is determined by monitoring specific ion fragments. For L-Glutamine-¹⁵N₂,d₅, the fragmentation pattern will show a mass shift corresponding to the number of ¹⁵N and deuterium atoms. For instance, a fragment containing both nitrogen atoms will have a mass increase of 2 amu due to the two ¹⁵N atoms.
LC-MS/MS offers the advantage of analyzing underivatized amino acids in a complex biological matrix.
-
Chromatography: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) is typically used to separate glutamine and its metabolites.
-
Ionization: Electrospray ionization (ESI) is commonly used to generate ions.
-
Mass Analysis: A triple quadrupole mass spectrometer is often employed for selected reaction monitoring (SRM), which provides high selectivity and sensitivity for quantifying the labeled and unlabeled forms of glutamine and its downstream metabolites.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can also be used to determine isotopic enrichment, particularly for ¹⁵N.
-
Principle: The ¹⁵N nucleus has a spin of 1/2 and can be detected by NMR. The chemical shift and coupling constants of ¹⁵N can provide information about the position of the label within the molecule.
-
Application: While less sensitive than MS, NMR can provide detailed structural information and is non-destructive. It is particularly useful for distinguishing between labeling at the amide and amine nitrogen positions of glutamine.
Signaling Pathways and Metabolic Fate
L-Glutamine-¹⁵N₂,d₅ is utilized in metabolic tracer studies to elucidate the pathways of glutamine utilization. The stable isotope labels allow researchers to track the fate of the nitrogen and carbon skeleton of glutamine.
Glutaminolysis and the TCA Cycle
Glutaminolysis is a key metabolic pathway where glutamine is converted to α-ketoglutarate, which then enters the tricarboxylic acid (TCA) cycle. This process is crucial for energy production and providing precursors for biosynthesis. The ¹⁵N labels from L-Glutamine-¹⁵N₂,d₅ can be traced through this pathway to understand nitrogen flux.
Figure 1: Metabolic fate of L-Glutamine-¹⁵N₂,d₅ in glutaminolysis and the TCA cycle.
In this pathway, the amide nitrogen of glutamine is released as ¹⁵NH₄⁺ by glutaminase (GLS). The remaining glutamate-¹⁵N,d₅ can then be converted to α-ketoglutarate-d₄ by glutamate dehydrogenase (GDH) or a transaminase, releasing the second ¹⁵N as ¹⁵NH₄⁺ or transferring it to another molecule, respectively. The deuterated carbon skeleton then enters the TCA cycle.
Nucleotide Biosynthesis
Glutamine is a critical nitrogen donor for the de novo synthesis of purines and pyrimidines, the building blocks of DNA and RNA. The ¹⁵N atoms from L-Glutamine-¹⁵N₂,d₅ are incorporated into the rings of these nitrogenous bases.
Figure 2: Contribution of ¹⁵N from L-Glutamine-¹⁵N₂ to nucleotide biosynthesis.
Tracing the incorporation of ¹⁵N into DNA and RNA allows for the measurement of nucleotide synthesis rates, providing insights into cellular proliferation.[1]
Experimental Workflow for Metabolic Tracing
A typical metabolic tracing experiment using L-Glutamine-¹⁵N₂,d₅ involves several key steps, from cell culture to data analysis.
Figure 3: A generalized experimental workflow for metabolic tracing studies.
This workflow highlights the major stages of a stable isotope tracing experiment. Each step requires careful optimization to ensure reliable and reproducible results.
Conclusion
L-Glutamine-¹⁵N₂,d₅ is an indispensable tool for researchers investigating glutamine metabolism. Its high isotopic purity and enrichment levels allow for precise tracing of nitrogen and carbon fluxes through various metabolic pathways. By employing the appropriate analytical techniques and experimental designs, scientists can gain valuable insights into cellular physiology, disease mechanisms, and the effects of therapeutic interventions. This guide provides a foundational understanding of the technical aspects of using L-Glutamine-¹⁵N₂,d₅, empowering researchers to effectively integrate this powerful tool into their studies.
References
- 1. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pathway map of glutamate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuronal glutamine utilization: pathways of nitrogen transfer studied with [15N]glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Astrocyte metabolism of [15N]glutamine: implications for the glutamine-glutamate cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Manufacturing of L-Glutamine-15N2,d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, manufacturing, and applications of L-Glutamine-15N2,d5, a stable isotope-labeled amino acid crucial for metabolic research and drug development. This document details the chemical and enzymatic synthesis methodologies, presents quantitative data for key process parameters, and illustrates relevant biological pathways and experimental workflows.
Introduction
This compound is a non-essential amino acid where both nitrogen atoms are replaced with the stable isotope Nitrogen-15 (¹⁵N) and five hydrogen atoms are substituted with deuterium (d). This isotopic labeling makes it a powerful tracer for metabolic flux analysis, allowing researchers to track the fate of glutamine in various biochemical pathways without the use of radioactive isotopes.[1] Its applications are extensive, particularly in cancer metabolism research, where glutamine plays a central role in fueling the tricarboxylic acid (TCA) cycle and providing nitrogen for nucleotide and amino acid biosynthesis.[2][3] Understanding the metabolic reprogramming in cancer cells is critical for the development of novel therapeutics, and this compound serves as a vital tool in these investigations.
This guide will delve into the practical aspects of producing and utilizing this labeled compound, offering detailed protocols and data to support its application in a laboratory setting.
Synthesis and Manufacturing
The synthesis of this compound can be achieved through a combination of chemical and enzymatic methods to ensure high isotopic enrichment and purity. A modular synthetic strategy allows for the introduction of isotopes at specific positions.
Chemical Synthesis of Precursors
A common approach involves a multi-step chemical synthesis to create the isotopically labeled glutamate precursor.[1] The overall yield for such a multi-step synthesis of a similarly labeled glutamine has been reported to be around 50%.[4]
Key Reaction Steps:
-
Protection of L-Glutamic Acid: The synthesis often starts with commercially available isotopically labeled precursors. The amino and carboxylic acid groups of L-glutamic acid are protected to prevent side reactions.
-
Deuteration: Deuterium atoms are introduced at the C2, C3, and C4 positions. This can be achieved through various deuteration techniques known in organic chemistry.
-
Amidation with ¹⁵N-Ammonia: The γ-carboxyl group of the protected and deuterated glutamic acid is then amidated using ¹⁵NH₃ to introduce the second ¹⁵N isotope.
-
Deprotection: The protecting groups are removed to yield the final this compound.
Enzymatic Synthesis
An alternative and often more stereospecific final step involves the use of glutamine synthetase. This enzyme catalyzes the ATP-dependent amidation of glutamate to glutamine.[5]
Enzymatic Reaction:
¹⁵N, d-L-Glutamate + ¹⁵NH₄⁺ + ATP --(Glutamine Synthetase)--> L-Glutamine-¹⁵N₂,d₅ + ADP + Pi
This enzymatic step is highly efficient, with conversion rates reported to be over 90%.[5]
Purification
Purification of the final product is critical to remove unreacted precursors, byproducts, and the enzyme used in the enzymatic synthesis. Common purification methods include:
-
Ion-Exchange Chromatography: Anion-exchange chromatography is effective in separating L-glutamine from glutamate and other charged impurities.[6]
-
Crystallization: The purified L-glutamine solution is concentrated and cooled to induce crystallization. The crystals are then washed and dried.[6]
Data Presentation
Quantitative data from the synthesis and purification processes are summarized below for easy comparison.
| Parameter | Chemical Synthesis | Enzymatic Synthesis (Final Step) |
| Starting Materials | Isotopically labeled L-Glutamic Acid precursors, ¹⁵NH₃ | ¹⁵N, d-L-Glutamate, ¹⁵NH₄⁺, ATP |
| Key Reagents/Catalysts | Protecting group reagents, Deuteration agents | Glutamine Synthetase |
| Overall Yield | ~50%[4] | >90% conversion efficiency[5] |
| Isotopic Purity (¹⁵N) | >98 atom %[7] | >98 atom % |
| Chemical Purity | >98%[8] | >98% |
Experimental Protocols
Detailed Synthesis Protocol (Combined Chemical and Enzymatic)
This protocol is a synthesized representation based on established methods for isotopically labeled glutamine.[1][5]
Step 1: Synthesis of ¹⁵N,d-L-Glutamate (Chemical)
-
Detailed chemical synthesis steps for the deuterated and ¹⁵N-labeled glutamate precursor would be inserted here, based on specific laboratory procedures and available starting materials. This typically involves protection, deuteration, and deprotection steps.
Step 2: Enzymatic Amidation
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 5 mM ATP).
-
Dissolve the synthesized ¹⁵N, d-L-Glutamate and ¹⁵NH₄Cl in the reaction buffer.
-
Add Glutamine Synthetase to the reaction mixture.
-
Incubate the reaction at 37°C for 2-4 hours, monitoring the conversion by HPLC or NMR.
-
Once the reaction is complete, terminate it by heat inactivation or by adding a quenching agent.
Step 3: Purification
-
Centrifuge the reaction mixture to remove precipitated protein.
-
Load the supernatant onto a pre-equilibrated anion-exchange chromatography column (e.g., Dowex 1x8).
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the this compound using a suitable buffer gradient (e.g., acetic acid).
-
Collect and pool the fractions containing the product.
-
Concentrate the pooled fractions under reduced pressure.
-
Induce crystallization by cooling the concentrated solution.
-
Collect the crystals by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum.
Quality Control
-
Purity Analysis: Assessed by HPLC and NMR.
-
Isotopic Enrichment: Determined by mass spectrometry.
-
Identity Confirmation: Confirmed by ¹H and ¹⁵N NMR spectroscopy.
Mandatory Visualization
Synthesis and Manufacturing Workflow
Caption: Workflow for the synthesis and manufacturing of this compound.
Glutamine Metabolism and Entry into the TCA Cycle
Caption: Metabolic fate of L-Glutamine-¹⁵N₂,d₅ in the cell.
L-Glutamine Induced GLP-1 Secretion Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]
- 3. The key role of glutamine for protein expression and isotopic labeling in insect cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsna.org [pubs.rsna.org]
- 6. US4966994A - Method for purifying L-glutamine - Google Patents [patents.google.com]
- 7. L -Glutamine-15N2 15N 98atom 204451-48-9 [sigmaaldrich.com]
- 8. L-Glutamine (2,3,3,4,4-Dâ , 97-98%; ¹âµNâ, 97-98%) - Cambridge Isotope Laboratories, DNLM-6997-0.25 [isotope.com]
L-Glutamine-15N2,d5 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the molecular characteristics of the isotopically labeled amino acid, L-Glutamine-15N2,d5, a crucial tool in metabolic research and drug development.
Core Molecular Data
Isotopically labeled compounds are essential for tracing metabolic pathways and quantifying analytes in complex biological matrices. This compound is a stable isotope-labeled version of L-Glutamine where both nitrogen atoms are replaced with the heavier ¹⁵N isotope, and five hydrogen atoms are substituted with deuterium (d). This labeling results in a predictable mass shift, making it an ideal internal standard for mass spectrometry-based applications.
The table below summarizes the key molecular data for both standard L-Glutamine and its labeled counterpart.
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| L-Glutamine | C₅H₁₀N₂O₃[1][2][3][4] | 146.14[1][3][5] |
| This compound | C₅H₅D₅¹⁵N₂O₃ | 153.16[6][7] |
Isotopic Labeling Workflow
The generation of this compound involves the specific replacement of atoms in the parent L-Glutamine molecule with their heavier stable isotopes. This process is foundational to its application in quantitative and mechanistic studies.
Caption: Isotopic labeling process from L-Glutamine to this compound.
Experimental Applications and Protocols
This compound is primarily utilized as an internal standard in quantitative mass spectrometry and as a tracer in metabolic flux analysis.
Protocol: Quantification of L-Glutamine in Plasma using LC-MS/MS
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of a known concentration of this compound as an internal standard.
-
Precipitate proteins by adding 400 µL of ice-cold methanol.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Run a gradient from high organic to high aqueous to retain and elute the polar glutamine molecules.
-
-
Mass Spectrometry (MS): Operate in positive ion mode using Multiple Reaction Monitoring (MRM).
-
MRM Transition for L-Glutamine: Monitor the transition from the parent ion (m/z 147.1) to a characteristic product ion.
-
MRM Transition for this compound: Monitor the transition from the labeled parent ion (m/z 154.2) to its corresponding product ion.
-
-
-
Data Analysis:
-
Quantify the endogenous L-Glutamine concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.
-
Significance in Research
The use of stable isotope-labeled L-Glutamine, such as this compound, is pivotal in:
-
Metabolomics: To accurately trace the metabolic fate of glutamine in various biological systems.[6][7]
-
Clinical Mass Spectrometry: For precise quantification of L-glutamine levels in patient samples, which can be indicative of certain disease states.[6]
-
Biomolecular NMR: As a tool to study protein structure and dynamics.[6][7]
-
Drug Development: To understand how novel therapeutic agents affect amino acid metabolism.
References
- 1. L-Glutamine | C5H10N2O3 | CID 5961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Glutamine [webbook.nist.gov]
- 3. L-Glutamine | 56-85-9 [chemicalbook.com]
- 4. supremepharmatech.com [supremepharmatech.com]
- 5. L-Glutamine - American Chemical Society [acs.org]
- 6. L-Glutamine (2,3,3,4,4-Dâ , 97-98%; ¹âµNâ, 97-98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. L-Glutamine (2,3,3,4,4-Dâ , 97-98%; ¹âµNâ, 97-98%) - Cambridge Isotope Laboratories, DNLM-6997-0.25 [isotope.com]
A Technical Guide to L-Glutamine-¹⁵N₂,d₅ for Advanced Metabolic Research
Introduction: In the landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the intricate web of biochemical pathways.[1] L-Glutamine, a non-essential amino acid, is a critical nutrient for highly proliferative cells, such as cancer cells, serving as a key source of both carbon and nitrogen.[2][3] The isotopically labeled variant, L-Glutamine-¹⁵N₂,d₅, offers a powerful method for simultaneously tracing the metabolic fate of glutamine's nitrogen atoms and its carbon skeleton. This technical guide provides an in-depth overview of the core properties, experimental methodologies, and key applications of L-Glutamine-¹⁵N₂,d₅ for researchers, scientists, and drug development professionals.
Core Properties of L-Glutamine-¹⁵N₂,d₅
L-Glutamine-¹⁵N₂,d₅ is a stable, non-radioactive isotopologue of L-Glutamine where both nitrogen atoms are substituted with Nitrogen-15 (¹⁵N) and five hydrogen atoms on the carbon backbone are replaced with Deuterium (²H or D). These substitutions create a significant mass shift, enabling its downstream metabolites to be distinguished from their unlabeled counterparts by mass spectrometry and NMR.[1][2]
Table 1: Quantitative and Physical Properties of L-Glutamine-¹⁵N₂,d₅
| Property | Value | References |
|---|---|---|
| Molecular Weight | 153.16 g/mol | [4][5][6][7] |
| Chemical Formula | C₅D₅H₅¹⁵N₂O₃ | [4][5] |
| Isotopic Purity (¹⁵N₂) | 97-98% | [4] |
| Isotopic Purity (D₅) | 97-98% | [4] |
| Chemical Purity | ≥98% | [4][5] |
| Synonyms | L-Glutamic acid 5-amide-¹⁵N₂,d₅; Levoglutamide-¹⁵N₂,d₅ | [2][4][5] |
| Primary Applications | Metabolism, Metabolomics, Clinical Mass Spectrometry, Biomolecular NMR | [4][5] |
| Storage Conditions | Store at room temperature, protected from light and moisture. |[4][5] |
Tracing Metabolic Fates: Glutaminolysis and the TCA Cycle
L-Glutamine-¹⁵N₂,d₅ is a cornerstone for studying glutaminolysis, a key metabolic pathway that fuels the tricarboxylic acid (TCA) cycle.[8] The dual-labeling strategy allows researchers to track the distribution of both nitrogen and carbon skeletons through central carbon metabolism.
-
Entry into the TCA Cycle : Glutamine first loses its amide nitrogen (¹⁵N) via the enzyme glutaminase (GLS) to become glutamate. This glutamate then converts to α-ketoglutarate, a primary TCA cycle intermediate, through the action of glutamate dehydrogenase (GDH) or transaminases, losing its amino nitrogen (¹⁵N) in the process.[8][9] The deuterium labels remain on the carbon backbone, allowing its journey through the cycle to be monitored.
Figure 1. Initial steps of glutamine metabolism and entry into the TCA cycle.
-
Oxidative vs. Reductive TCA Flux : Once α-ketoglutarate is formed, it can fuel the TCA cycle in two directions. In the canonical oxidative (forward) pathway, it is converted to malate and other intermediates to support energy production.[10] Alternatively, under certain conditions like hypoxia, α-ketoglutarate can undergo reductive carboxylation (backward) to produce citrate, which is a precursor for lipid synthesis.[8][10] Tracing the deuterium-labeled intermediates allows for the quantification of the relative flux through these opposing pathways.
Figure 2. Oxidative and reductive pathways of glutamine metabolism in the TCA cycle.
Experimental Protocols and Methodologies
Accurate and reproducible results in stable isotope tracing studies hinge on meticulous experimental design and execution.
Table 2: General Protocol for In Vitro Isotope Tracing
| Step | Procedure | Key Considerations |
|---|---|---|
| 1. Cell Culture | Culture cells in standard medium to the desired confluency (typically exponential growth phase). | Use specialized basal media that lacks unlabeled glutamine for the labeling experiment.[9] |
| 2. Labeling | Replace standard medium with medium containing L-Glutamine-¹⁵N₂,d₅ at a defined concentration. | The duration of labeling is critical to achieve isotopic steady state. For TCA cycle metabolites, this can take over 2 hours.[10] |
| 3. Quenching | Aspirate labeling medium and rapidly wash cells with ice-cold saline. Immediately add a quenching solution (e.g., -80°C methanol) to halt all enzymatic activity. | Rapid and effective quenching is essential to prevent metabolic changes during sample collection. |
| 4. Metabolite Extraction | Scrape cells and extract metabolites using a solvent system, commonly a mixture of acetonitrile, methanol, and water.[11] | Ensure complete extraction and separation of polar metabolites from proteins and lipids. |
| 5. Sample Preparation | Centrifuge to pellet debris and collect the supernatant containing the metabolites. Dry the supernatant under vacuum. | For GC-MS analysis, a derivatization step (e.g., silylation) is often required to make metabolites volatile.[8][12] |
| 6. Analysis | Reconstitute the dried extract in an appropriate solvent and analyze using LC-MS, GC-MS, or NMR. | These techniques separate metabolites and measure their mass-to-charge ratio, revealing the incorporation of ¹⁵N and D isotopes.[1][10] |
The workflow for a typical in vitro tracing experiment is visualized below.
Figure 3. Standard experimental workflow for in vitro metabolic tracing studies.
Data Analysis and Interpretation
The data generated from mass spectrometry consists of mass isotopomer distributions (MIDs) for each detected metabolite. The MID reveals the fraction of the metabolite pool that contains zero, one, two, or more heavy isotopes. This information, after correction for natural isotope abundance, is used to infer the activity of specific metabolic pathways.[13] For quantitative insights, this data can be integrated into computational models for Metabolic Flux Analysis (MFA), which provides a detailed map of intracellular metabolic rates.[1]
L-Glutamine-¹⁵N₂,d₅ is a sophisticated and highly informative tracer for dissecting cellular metabolism. Its ability to concurrently track nitrogen and carbon/hydrogen fates provides a comprehensive view of glutamine's contribution to the TCA cycle, biosynthesis, and nitrogen homeostasis.[1] By employing the robust experimental protocols and analytical strategies outlined in this guide, researchers can leverage this powerful tool to uncover novel insights into metabolic reprogramming in health and disease, paving the way for new therapeutic strategies in fields such as oncology and metabolic disorders.
References
- 1. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Fate of Glutamine in Human Metabolism. The Interplay with Glucose in Proliferating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Glutamine (2,3,3,4,4-Dâ , 97-98%; ¹âµNâ, 97-98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. L-Glutamine (2,3,3,4,4-Dâ , 97-98%; ¹âµNâ, 97-98%) - Cambridge Isotope Laboratories, DNLM-6997-0.25 [isotope.com]
- 6. L-Glutamine-15N2,d5 - Ace Therapeutics [acetherapeutics.com]
- 7. This compound - Protheragen [protheragen.us]
- 8. researchgate.net [researchgate.net]
- 9. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of amino- and amide-15N glutamine enrichment with tertiary butyldimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Pivotal Role of L-Glutamine-¹⁵N₂,d₅ in Unraveling Nitrogen Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular metabolism, nitrogen stands as a fundamental building block for a vast array of biomolecules, including amino acids, nucleotides, and neurotransmitters. Understanding the dynamic pathways of nitrogen utilization is paramount for deciphering cellular physiology in both health and disease. Stable isotope tracers, particularly L-Glutamine labeled with heavy isotopes of nitrogen (¹⁵N) and deuterium (d), have emerged as indispensable tools for meticulously tracking the fate of nitrogen atoms through complex metabolic networks. This in-depth technical guide elucidates the core principles, experimental methodologies, and data interpretation associated with the use of L-Glutamine-¹⁵N₂,d₅ in tracing nitrogen metabolism.
Introduction to Stable Isotope Tracing with L-Glutamine-¹⁵N₂,d₅
L-Glutamine is the most abundant amino acid in the human body and serves as a primary nitrogen donor for numerous biosynthetic pathways.[1] Its dual nitrogen atoms—the α-amino nitrogen and the amide nitrogen—participate in distinct metabolic reactions. L-Glutamine-¹⁵N₂,d₅ is a stable isotope-labeled analog of glutamine where both nitrogen atoms are replaced with the heavy isotope ¹⁵N, and five hydrogen atoms are replaced with deuterium. This labeling strategy provides a powerful tool for metabolic flux analysis.
The use of stable isotopes offers a non-radioactive and safe method to trace metabolic pathways in vitro and in vivo.[2] By introducing L-Glutamine-¹⁵N₂,d₅ into a biological system, researchers can follow the incorporation of the ¹⁵N label into various downstream metabolites. The deuterium labeling can also provide insights into specific enzymatic reactions and metabolic pathways. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then employed to detect and quantify the enrichment of these heavy isotopes in different molecules.[3]
Key Metabolic Fates of Glutamine Nitrogen
The nitrogen atoms from glutamine are critical for the synthesis of a wide range of biomolecules. Understanding these pathways is essential for designing and interpreting tracer experiments.
-
Transamination Reactions: The α-amino group of glutamine can be transferred to α-keto acids to form new amino acids. This process is catalyzed by aminotransferases.
-
Nucleotide Synthesis: The amide nitrogen of glutamine is a key component in the de novo synthesis of purine and pyrimidine rings, the building blocks of DNA and RNA.
-
Hexosamine Biosynthesis: The amide nitrogen is also utilized in the synthesis of glucosamine-6-phosphate, a precursor for the synthesis of glycoproteins, glycolipids, and proteoglycans.
-
Asparagine Synthesis: Asparagine synthetase catalyzes the transfer of the amide nitrogen from glutamine to aspartate to form asparagine.
-
Urea Cycle: In the liver, the nitrogen from glutamine contributes to the urea cycle for the detoxification of ammonia.[1]
Experimental Protocols for L-Glutamine-¹⁵N₂,d₅ Tracer Studies
A successful tracer study requires meticulous planning and execution of the experimental protocol, from cell culture or animal models to sample analysis.
In Vitro Cell Culture Protocol
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and reach the desired confluency.
-
Media Preparation: Prepare culture media deficient in glutamine. Supplement this media with a known concentration of L-Glutamine-¹⁵N₂,d₅. The concentration will depend on the specific cell line and experimental goals.
-
Labeling: Remove the standard culture medium and replace it with the prepared labeling medium.
-
Time-Course Experiment: Harvest cells and media at various time points (e.g., 0, 1, 4, 8, 24 hours) to track the dynamic changes in metabolite labeling.
-
Metabolite Extraction:
-
Quench metabolism rapidly by washing cells with ice-cold phosphate-buffered saline (PBS).
-
Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water.
-
Scrape the cells and collect the extract.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Sample Preparation for Mass Spectrometry Analysis
Accurate quantification of ¹⁵N enrichment requires derivatization of the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Protein Hydrolysis (for protein-bound amino acids):
-
Treat the cell pellet or tissue homogenate with 6 M HCl at 110°C for 24 hours to hydrolyze proteins into their constituent amino acids.
-
Dry the hydrolysate to remove the acid.
-
-
Derivatization (for free amino acids): A common method is the formation of N-tert-butyldimethylsilyl (t-BDMS) derivatives.
-
Resuspend the dried metabolite extract in a solution of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI) in a suitable solvent like pyridine or dimethylformamide.
-
Incubate the mixture at 70°C for 30-60 minutes to complete the derivatization.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Injection: Inject the derivatized sample into the GC-MS system.
-
Separation: Use a suitable GC column (e.g., DB-5ms) to separate the different amino acid derivatives based on their boiling points and interactions with the column's stationary phase.
-
Ionization and Detection: As the derivatized amino acids elute from the GC column, they are ionized (typically by electron ionization) and the resulting fragments are separated by their mass-to-charge ratio (m/z) in the mass spectrometer.
-
Data Acquisition: Monitor specific m/z values corresponding to the unlabeled (M+0) and labeled (M+1, M+2, etc.) fragments of the amino acids of interest.
Data Presentation and Interpretation
The primary output of a stable isotope tracer study is the isotopic enrichment in various metabolites. This data can be presented in tables to facilitate comparison and interpretation.
Table 1: Hypothetical ¹⁵N Enrichment in Key Amino Acids Following L-Glutamine-¹⁵N₂ Tracer Experiment in Cancer Cells
| Metabolite | Time (hours) | ¹⁵N Enrichment (%) |
| Glutamate | 1 | 65.2 ± 4.1 |
| 4 | 85.7 ± 3.5 | |
| 8 | 92.1 ± 2.8 | |
| 24 | 95.3 ± 1.9 | |
| Aspartate | 1 | 15.8 ± 2.3 |
| 4 | 42.6 ± 3.1 | |
| 8 | 65.9 ± 4.0 | |
| 24 | 78.4 ± 3.7 | |
| Alanine | 1 | 8.2 ± 1.5 |
| 4 | 25.1 ± 2.7 | |
| 8 | 48.3 ± 3.9 | |
| 24 | 62.5 ± 4.2 | |
| Proline | 1 | 5.1 ± 1.1 |
| 4 | 18.9 ± 2.2 | |
| 8 | 35.7 ± 3.4 | |
| 24 | 51.2 ± 3.8 |
Data are presented as mean ± standard deviation.
Interpretation: The rapid and high enrichment of ¹⁵N in glutamate indicates a high rate of glutamine conversion to glutamate, a key entry point for glutamine nitrogen into central metabolism. The subsequent and progressive labeling of aspartate, alanine, and proline demonstrates the downstream flow of nitrogen from glutamate into these amino acids through transamination and other biosynthetic pathways.
Visualization of Metabolic Pathways and Workflows
Visualizing the complex interplay of metabolic pathways is crucial for a comprehensive understanding of the experimental results. The DOT language, a graph description language, can be used to generate clear and informative diagrams.
Experimental Workflow
Caption: Experimental workflow for a stable isotope tracer study using L-Glutamine-¹⁵N₂,d₅.
Glutamine Nitrogen Metabolism Pathway
References
- 1. L-Glutamine (¹âµNâ, 98%) - Cambridge Isotope Laboratories, NLM-1328-0.25 [isotope.com]
- 2. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the stability of L-Glutamine-15N2,d5 in solution
An In-Depth Technical Guide to the Stability of L-Glutamine-15N2,d5 in Solution
For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, understanding their stability is paramount for data integrity. This compound, a stable isotope-labeled form of L-glutamine, is frequently employed as an internal standard for the accurate quantification of its unlabeled counterpart in biological matrices through mass spectrometry. The reliability of such quantitative assays is directly dependent on the stability of the internal standard in solution throughout the experimental workflow, from sample preparation to analysis.
This technical guide provides a comprehensive overview of the stability of this compound in solution. While specific stability studies on this compound are not extensively published, its chemical stability profile is considered to be nearly identical to that of unlabeled L-glutamine due to the nature of isotopic substitution. Therefore, this guide leverages the wealth of available data on L-glutamine to provide a robust understanding of the factors influencing its stability, detailed experimental protocols for stability assessment, and recommendations for its proper handling and storage.
Chemical Stability and Degradation Pathway
In aqueous solutions, L-glutamine is known to be labile and undergoes spontaneous degradation.[1] The primary degradation pathway is a non-enzymatic intramolecular cyclization to form pyroglutamic acid (pGlu) and ammonia (NH₃).[2] This reaction is a first-order kinetic process.[3] The degradation not only reduces the concentration of L-glutamine but the resulting accumulation of ammonia can be toxic to cell cultures.[2][4]
Caption: Degradation pathway of L-Glutamine in aqueous solution.
Factors Influencing Stability in Solution
The rate of L-glutamine degradation is significantly influenced by several physicochemical factors.
-
Temperature: Temperature is a critical factor affecting the stability of L-glutamine in solution. Degradation is minimal at or below 4°C and increases significantly at room temperature and 37°C.[5] As a dry powder or in a frozen solution, L-glutamine is very stable.[1][6]
-
pH: The degradation of L-glutamine is pH-dependent. The maximum stability is observed in the pH range of 5.0 to 7.5.[3] At both acidic and basic pH values, the rate of degradation increases.[7]
-
Solution Composition: The type of solution can also impact stability. For instance, the degradation rate of glutamine can vary in water, different buffers, and complex solutions like total parenteral nutrition (TPN) or cell culture media.[5]
-
Light and Oxygen: The degradation of L-glutamine is largely unaffected by the presence of light and oxygen.[5]
Quantitative Stability Data for L-Glutamine in Various Solutions
The following table summarizes the degradation rates of L-glutamine under different conditions, which can be extrapolated to this compound.
| Temperature | Solution | pH | Degradation Rate (% per day) | Reference |
| 22-24°C | Water | 6.5 | 0.23% | [5] |
| 22-24°C | 15% Dextrose/Water | - | 0.22% | [5] |
| 22-24°C | Mixed TPN Solution | - | 0.8% | [5] |
| 4°C | Intravenous Solutions | - | < 0.15% | [5] |
| -20°C | Intravenous Solutions | - | < 0.03% | [5] |
| -80°C | Intravenous Solutions | - | Undetectable | [5] |
| 37°C | MEM-H(0) Medium | - | ~7% | [2] |
| 4°C | MEM-H(0) and MEM-H(N)-FBS | - | 0.10% | [2] |
Experimental Protocols for Stability Assessment
To ensure the accuracy of quantitative studies using this compound as an internal standard, it is crucial to perform a stability study under the specific experimental conditions of its intended use. This involves a long-term stability study under recommended storage conditions and a forced degradation study to identify potential degradation products and validate the analytical method.
Preparation of this compound Stock and Working Solutions
Proper preparation of solutions is the first step in a stability study.
Materials and Reagents:
-
This compound powder
-
High-purity water (e.g., Milli-Q or LC-MS grade) or desired buffer/saline solution[8]
-
Sterile containers[3]
Protocol:
-
Determine the desired concentration of the stock solution (e.g., 200 mM is a common choice).[8]
-
Calculate the required amount of this compound powder and solvent.
-
Dissolve the powder in about 90% of the final volume of the solvent with gentle stirring.[8]
-
Adjust the final volume with the solvent.[9]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container. Autoclaving is not recommended as it will degrade the glutamine.[9]
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.[4][9]
-
Prepare working solutions by diluting the stock solution in the desired matrix (e.g., cell culture medium, plasma) immediately before use.
Forced Degradation Study Protocol
A forced degradation study is performed to demonstrate the stability-indicating nature of the analytical method by generating potential degradation products.[10] The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient (API).[11]
Stress Conditions:
-
Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at room temperature.[5]
-
Base Hydrolysis: Treat the solution with 0.1 M NaOH at room temperature.[5]
-
Oxidation: Expose the solution to 3% H₂O₂ at room temperature.[11]
-
Thermal Degradation: Heat the solution at a temperature above the accelerated stability testing conditions (e.g., 60-80°C).[11]
-
Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][11]
Samples should be taken at various time points and analyzed by a stability-indicating method like LC-MS/MS.
Analytical Methodology: Stability-Indicating LC-MS/MS Method
A validated LC-MS/MS method is essential for accurately quantifying this compound and its degradation products.
Instrumentation:
Chromatographic Conditions (example):
-
Column: Zorbax SB-C18 Rapid Resolution HT column (3.0 x 50 mm, 1.8 µm).[12]
-
Mobile Phase A: 0.5% formic acid and 0.3% heptafluorobutyric acid (HFBA) in water.[12]
-
Mobile Phase B: 0.5% formic acid and 0.3% HFBA in acetonitrile.[12]
-
Gradient: 0% to 5% B over 5 minutes.[12]
-
Flow Rate: 0.4 mL/min.[12]
-
Column Temperature: 25°C.[12]
-
Injection Volume: 1 µL.[12]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[13]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example for labeled glutamine): 154.1 > 89.1.[14]
-
Note: MRM transitions should be optimized for the specific instrument and labeled compound.
-
Experimental Workflow
The overall workflow for a stability study of this compound is depicted below.
Caption: General workflow for a stability study of this compound.
Data Analysis and Interpretation
The data obtained from the LC-MS/MS analysis is used to determine the stability of this compound under the tested conditions.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero).
-
Plot the percentage remaining versus time to visualize the degradation profile.
-
Determine the degradation rate constant (k) by fitting the data to a first-order rate equation: ln([A]t) = -kt + ln([A]₀), where [A]t is the concentration at time t, and [A]₀ is the initial concentration.
-
Calculate the half-life (t₁/₂) of the compound under the specific conditions using the formula: t₁/₂ = 0.693 / k.
Recommended Storage and Handling of this compound Solutions
Based on the extensive data for L-glutamine, the following are best practices for storing and handling this compound solutions to maintain their integrity:
-
Short-term storage (up to 2 weeks): Store solutions at 2-8°C.[7]
-
Long-term storage: Aliquot and store solutions at -20°C or -80°C for several months to a year.[4][9]
-
Avoid multiple freeze-thaw cycles, as this can lead to a loss of activity.[7]
-
Prepare fresh working solutions from frozen stock solutions for each experiment.
-
When used in cell culture, it is often recommended to supplement the medium with L-glutamine just before use due to its lability at 37°C.[6]
Conclusion
While this compound is a stable solid, it is susceptible to degradation in aqueous solutions, primarily through cyclization to pyroglutamic acid and ammonia. The rate of this degradation is highly dependent on temperature and pH. For its effective and accurate use as an internal standard in quantitative mass spectrometry, it is imperative that researchers and drug development professionals understand these stability characteristics. By adhering to proper preparation, storage, and handling protocols, the degradation of this compound in solution can be minimized, thereby ensuring the precision and reliability of experimental results. Conducting stability studies under specific experimental conditions is highly recommended to validate its use in any given analytical method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantitative high-performance liquid chromatography-tandem mass spectrometry impurity profiling methods for the analysis of parenteral infusion solutions for amino acid supplementation containing L-alanyl-L-glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. longdom.org [longdom.org]
- 6. scirp.org [scirp.org]
- 7. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. laboratorynotes.com [laboratorynotes.com]
- 10. lubrizolcdmo.com [lubrizolcdmo.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. chem-agilent.com [chem-agilent.com]
- 13. agilent.com [agilent.com]
- 14. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for L-Glutamine-¹⁵N₂,d₅ Labeling in Mammalian Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique used to trace the metabolic fate of nutrients within cells.[1] L-Glutamine, a non-essential amino acid, is a critical nutrient for rapidly proliferating cells, including cancer cells, serving as a key source of carbon and nitrogen for the synthesis of ATP, biosynthetic precursors, and reducing agents.[2][3] By replacing standard L-Glutamine with an isotopically labeled version, such as L-Glutamine-¹⁵N₂,d₅, researchers can track its incorporation into various metabolic pathways, providing insights into cellular metabolism and physiology.[1][4] This technique is particularly valuable in cancer research to understand metabolic reprogramming and identify potential therapeutic targets.[5]
Applications
-
Metabolic Flux Analysis: Quantifying the rate of metabolic reactions within a cell.[6]
-
Pathway Elucidation: Identifying and characterizing metabolic pathways.[6]
-
Drug Development: Assessing the impact of drugs on cellular metabolism.[7]
-
Cancer Metabolism Research: Investigating the metabolic adaptations of cancer cells.[5][8]
Experimental Protocol
This protocol provides a generalized procedure for labeling adherent mammalian cells with L-Glutamine-¹⁵N₂,d₅. It is crucial to optimize parameters such as cell density and incubation time for each specific cell line and experimental condition to ensure the attainment of an isotopic steady state.[9]
I. Materials and Reagents
-
Mammalian Cell Line of Interest: (e.g., A549, HeLa, MCF-7)
-
L-Glutamine-¹⁵N₂,d₅: (e.g., Cambridge Isotope Laboratories, Inc.)[10]
-
Glutamine-free cell culture medium: (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS): Preferred to minimize interference from unlabeled glutamine present in standard FBS.[1]
-
Standard Cell Culture Reagents: Penicillin-streptomycin, trypsin-EDTA, PBS.
-
6-well cell culture plates
-
Quenching Solution (ice-cold): e.g., 0.9% NaCl solution.
-
Extraction Solvent (ice-cold): e.g., 80% Methanol.
II. Procedure
A. Cell Seeding and Culture
-
Day 0: Seed cells in a 6-well plate at a density that will result in approximately 80% confluency at the time of labeling. A typical seeding density is 200,000 cells/well.[9]
-
Culture cells in complete medium (containing standard L-Glutamine) in a humidified incubator at 37°C and 5% CO₂. Allow cells to attach and grow for at least 24 hours.
B. Preparation of Labeling Medium
-
Prepare the labeling medium by supplementing glutamine-free basal medium with the desired concentration of L-Glutamine-¹⁵N₂,d₅ (typically 2-4 mM), dFBS (usually 10%), and other necessary components like glucose and antibiotics.[1][9]
-
Sterile filter the complete labeling medium using a 0.22 µm filter.[1]
C. Isotope Labeling
-
When cells reach the desired confluency, aspirate the standard culture medium.
-
Gently wash the cells once with pre-warmed PBS to remove any residual unlabeled glutamine.
-
Add the prepared L-Glutamine-¹⁵N₂,d₅ labeling medium to each well.
-
Incubate the cells for a predetermined duration to achieve isotopic steady state. This time can vary depending on the cell line and the metabolites of interest, but for TCA cycle intermediates, it can be as short as a few hours.[9]
D. Metabolite Quenching and Extraction
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and immediately wash the cells with an ice-cold quenching solution (e.g., 0.9% NaCl). This step is critical to preserve the metabolic state of the cells.
-
Extraction: Add ice-cold extraction solvent (e.g., 80% methanol) to each well. Scrape the cells in the solvent and transfer the cell lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 10-15 minutes to ensure complete extraction.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
Collect the supernatant containing the metabolites. The samples are now ready for analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR).[11]
Quantitative Data Summary
The following table summarizes typical experimental parameters for L-Glutamine labeling studies. These values should be optimized for specific experimental setups.
| Parameter | Typical Range/Value | Notes |
| Cell Seeding Density | 1 x 10⁵ - 5 x 10⁵ cells/well (6-well plate) | Should be optimized to achieve ~80% confluency at the time of labeling.[9] |
| L-Glutamine-¹⁵N₂,d₅ Conc. | 2 - 4 mM | Mimics physiological concentrations in standard media.[9] |
| Dialyzed FBS Conc. | 5 - 10% | Use of dialyzed FBS is recommended to reduce unlabeled glutamine.[1][9] |
| Labeling Incubation Time | 3 - 24 hours | Time to reach isotopic steady state varies by cell line and metabolite.[9] |
| Metabolite Extraction Solvent | 80% Methanol (ice-cold) | Other solvents like acetonitrile/water mixtures can also be used.[11] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a stable isotope labeling experiment using L-Glutamine-¹⁵N₂,d₅.
Caption: Experimental workflow for L-Glutamine-¹⁵N₂,d₅ labeling in mammalian cells.
Glutamine Metabolism Pathway
This diagram shows the entry of glutamine into the Tricarboxylic Acid (TCA) cycle and its subsequent metabolic fate.
Caption: Key metabolic pathways of L-Glutamine in mammalian cells.
References
- 1. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]
- 4. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics [mdpi.com]
- 7. Blockade of glutamine-dependent cell survival augments antitumor efficacy of CPI-613 in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From Krebs to Clinic: Glutamine Metabolism to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-Glutamine (2,3,3,4,4-Dâ , 97-98%; ¹âµNâ, 97-98%) - Cambridge Isotope Laboratories, DNLM-6997-0.25 [isotope.com]
- 11. researchgate.net [researchgate.net]
Application Note: Tracing Cancer Cell Metabolism with L-Glutamine-¹⁵N₂,d₅ for Metabolic Flux Analysis
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation.[1][2] Glutamine, a non-essential amino acid, is a key nutrient for many cancer cells, serving as a major source of carbon and nitrogen for various metabolic pathways, including the tricarboxylic acid (TCA) cycle, amino acid synthesis, and nucleotide biosynthesis.[2][3] Metabolic flux analysis using stable isotope tracers is a powerful technique to investigate these altered metabolic pathways.[1][4][5] L-Glutamine-¹⁵N₂,d₅ is a stable isotope-labeled tracer that contains two ¹⁵N atoms and five deuterium atoms. This multi-labeled tracer is a valuable tool for detailed metabolic flux analysis, allowing for the simultaneous tracing of both nitrogen and carbon backbones of glutamine and its downstream metabolites.
Principle of the Method
Cancer cells are cultured in a medium where standard L-glutamine is replaced with L-Glutamine-¹⁵N₂,d₅. The cells take up and metabolize the labeled glutamine. The heavy isotopes (¹⁵N and deuterium) are incorporated into various downstream metabolites. By using mass spectrometry (MS) to detect and quantify the mass shifts in these metabolites, researchers can trace the metabolic fate of glutamine's nitrogen and carbon atoms.[1][6] This allows for the elucidation of the relative contributions of glutamine to different metabolic pathways and provides insights into the metabolic phenotype of the cancer cells.
Applications
-
Elucidating Cancer-Specific Metabolic Pathways: Tracing the fate of the ¹⁵N and deuterium labels can reveal how cancer cells utilize glutamine to fuel the TCA cycle, both oxidatively and reductively, and for the synthesis of other amino acids and nucleotides.[1][7]
-
Identifying Therapeutic Targets: By understanding the reliance of cancer cells on specific glutamine-dependent pathways, researchers can identify potential enzymatic targets for novel cancer therapies.[2][3]
-
Drug Development and Efficacy Testing: This technique can be used to assess the mechanism of action and efficacy of drugs that target glutamine metabolism. A reduction in the incorporation of heavy isotopes into downstream metabolites after drug treatment would indicate target engagement.
-
Understanding Metabolic Heterogeneity: Metabolic flux analysis can be applied to different cancer cell lines or patient-derived cells to understand the heterogeneity in glutamine metabolism across various cancer types and subtypes.[8]
Experimental Protocols
I. Cell Culture and Isotope Labeling
-
Cell Seeding: Seed cancer cells of interest in 6-well plates at a density that will result in 80-90% confluency at the time of harvesting. Culture the cells in their standard growth medium overnight in a humidified incubator at 37°C and 5% CO₂.
-
Preparation of Labeling Medium: Prepare fresh growth medium by supplementing glutamine-free medium with L-Glutamine-¹⁵N₂,d₅ to the desired final concentration (typically 2-4 mM).
-
Isotope Labeling:
-
Aspirate the standard growth medium from the cell culture plates.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the prepared L-Glutamine-¹⁵N₂,d₅ labeling medium to each well.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the stable isotopes into metabolites and to approach isotopic steady state. The optimal incubation time should be determined empirically for each cell line.[9]
-
II. Metabolite Extraction
-
Quenching Metabolism: At the end of the incubation period, rapidly aspirate the labeling medium.
-
Washing: Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.
-
Extraction:
-
Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well.
-
Scrape the cells from the plate using a cell scraper.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Incubate at -80°C for at least 30 minutes to precipitate proteins.
-
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the protein and cell debris.
-
Sample Collection: Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac). The dried samples can be stored at -80°C until analysis.
III. Sample Analysis by Mass Spectrometry
-
Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable solvent for the chosen analytical platform (e.g., a mixture of water and acetonitrile for liquid chromatography-mass spectrometry, LC-MS).
-
LC-MS Analysis:
-
Inject the reconstituted samples into an LC-MS system.
-
Separate the metabolites using a suitable chromatography method (e.g., reversed-phase or HILIC chromatography).
-
Detect the mass-to-charge ratio (m/z) of the metabolites and their isotopologues using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Identify the metabolites based on their retention time and accurate mass.
-
Determine the fractional enrichment of the ¹⁵N and deuterium labels in each metabolite by analyzing the isotopic distribution.
-
Calculate the relative abundance of each isotopologue.
-
Use metabolic flux analysis software to model the data and determine the relative flux through different metabolic pathways.
-
Data Presentation
Table 1: Expected Mass Isotopologue Distribution of Key Metabolites from L-Glutamine-¹⁵N₂,d₅ Labeling
| Metabolite | Abbreviation | Unlabeled Mass (m/z) | Labeled Isotopologue(s) | Expected Mass Shift(s) | Pathway |
| Glutamate | Glu | 146.045 | Glu (¹⁵N₁, d₄) | +5 | Glutaminolysis |
| Alpha-ketoglutarate | α-KG | 145.019 | α-KG (d₄) | +4 | Glutaminolysis |
| Aspartate | Asp | 132.030 | Asp (¹⁵N₁) | +1 | Transamination |
| Alanine | Ala | 88.040 | Ala (¹⁵N₁) | +1 | Transamination |
| Proline | Pro | 114.056 | Pro (¹⁵N₁, d₄) | +5 | Amino Acid Synthesis |
| Citrate | Cit | 191.019 | Cit (d₄), Cit (d₃) | +4, +3 | TCA Cycle |
| Succinate | Suc | 117.019 | Suc (d₄) | +4 | TCA Cycle |
| Fumarate | Fum | 115.003 | Fum (d₄) | +4 | TCA Cycle |
| Malate | Mal | 133.014 | Mal (d₄) | +4 | TCA Cycle |
| Asparagine | Asn | 131.046 | Asn (¹⁵N₂) | +2 | Amino Acid Synthesis |
| Pyrimidine Nucleotides | e.g., UTP | Varies | UTP (¹⁵N₂) | +2 | Nucleotide Synthesis |
| Purine Nucleotides | e.g., ATP | Varies | ATP (¹⁵N₁) | +1 | Nucleotide Synthesis |
Note: The exact mass shifts and isotopologue distribution will depend on the specific metabolic pathways active in the cancer cells.
Table 2: Hypothetical Quantitative Data of Fractional Enrichment in Pancreatic Cancer Cells
| Metabolite | Fractional Enrichment (%) - Control | Fractional Enrichment (%) - Drug Treated | Fold Change |
| Glutamate (¹⁵N₁, d₄) | 85.2 ± 3.1 | 42.6 ± 2.5 | 0.50 |
| Alpha-ketoglutarate (d₄) | 78.9 ± 4.2 | 35.1 ± 3.8 | 0.44 |
| Aspartate (¹⁵N₁) | 65.4 ± 2.8 | 28.9 ± 2.1 | 0.44 |
| Malate (d₄) | 55.1 ± 3.5 | 21.3 ± 2.9 | 0.39 |
| Citrate (d₄) | 48.7 ± 2.9 | 15.6 ± 1.7 | 0.32 |
| Proline (¹⁵N₁, d₄) | 32.6 ± 1.9 | 12.4 ± 1.1 | 0.38 |
Visualizations
Caption: Experimental workflow for metabolic flux analysis using L-Glutamine-¹⁵N₂,d₅.
Caption: Metabolic fate of L-Glutamine-¹⁵N₂,d₅ in cancer cells.
References
- 1. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]
- 4. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic pathway analysis of tumors using stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic pathway analysis using stable isotopes in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glutamine Metabolism in Cancer: Understanding the Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
Application Note: Quantification of Glutamine Metabolism using L-Glutamine-¹⁵N₂,d₅ and LC-MS
Introduction
Glutamine, the most abundant amino acid in the human body, is a critical nutrient for highly proliferative cells, including cancer cells.[1][2] It serves as a major source of carbon and nitrogen for the synthesis of nucleotides, non-essential amino acids, and lipids, and plays a crucial role in maintaining cellular redox homeostasis through the production of glutathione.[3][4] The metabolic reprogramming of glutamine utilization is a hallmark of many cancers, making the quantification of glutamine metabolic flux a key area of research for understanding disease pathogenesis and developing novel therapeutic strategies.[5][6]
Stable isotope tracing using liquid chromatography-mass spectrometry (LC-MS) is a powerful technique to delineate and quantify the metabolic fate of glutamine.[5][7] By culturing cells with glutamine that has been isotopically labeled, researchers can track the incorporation of these heavy isotopes into various downstream metabolites. L-Glutamine-¹⁵N₂,d₅ is a particularly useful tracer as it allows for the simultaneous tracking of both the carbon and nitrogen atoms of the glutamine molecule. This application note provides a detailed protocol for the quantification of glutamine metabolism in cultured cells using L-Glutamine-¹⁵N₂,d₅ and LC-MS analysis.
Core Concepts
-
Glutaminolysis: A metabolic pathway where glutamine is converted to α-ketoglutarate (α-KG) to replenish the tricarboxylic acid (TCA) cycle, a process known as anaplerosis.[1][3]
-
Reductive Carboxylation: A pathway where α-KG is converted to citrate, a precursor for fatty acid synthesis, particularly under hypoxic conditions or when mitochondrial respiration is impaired.[3][7]
-
Nitrogen Donation: The amide nitrogen of glutamine is essential for the de novo synthesis of purines and pyrimidines, as well as other non-essential amino acids.[2]
Experimental Protocols
This section details the necessary steps for conducting a glutamine metabolic flux experiment using L-Glutamine-¹⁵N₂,d₅.
I. Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting. A 6-well plate format is recommended, with a seeding density of 0.5-2 x 10⁶ cells per well. Prepare at least three biological replicates for each condition.
-
Culture Medium Preparation: Prepare glutamine-free RPMI-1640 medium supplemented with 10% dialyzed fetal bovine serum (FBS) and penicillin/streptomycin. The use of dialyzed FBS is crucial to minimize the presence of unlabeled glutamine.
-
Isotope Labeling: The following day, replace the culture medium with the prepared glutamine-free medium supplemented with 4 mM L-Glutamine-¹⁵N₂,d₅. The duration of labeling will depend on the specific metabolic pathway of interest and the cell type, but a time course of 0, 1, 4, 8, and 24 hours is a good starting point to capture both rapid and slow-turnover metabolites. For example, metabolites in the TCA cycle may reach isotopic steady state within 3 hours.[8]
II. Metabolite Extraction
Rapid quenching of metabolic activity and efficient extraction of intracellular metabolites are critical for accurate measurements.[9][10]
-
Quenching and Washing:
-
Place the 6-well plate on dry ice to rapidly quench metabolic activity.
-
Aspirate the labeling medium and wash the cells twice with 1-2 mL of ice-cold 0.9% NaCl solution. It is critical to completely aspirate the wash buffer to avoid salt contamination which can interfere with LC-MS analysis.
-
-
Metabolite Extraction:
-
Add 1 mL of ice-cold 80% methanol (LC-MS grade) to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes for 10 minutes at 4°C to ensure complete lysis and extraction.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the intracellular metabolites to a new tube. The supernatant can be stored at -80°C until LC-MS analysis.
-
III. LC-MS Analysis
The analysis of polar metabolites like amino acids and TCA cycle intermediates is typically performed using hydrophilic interaction liquid chromatography (HILIC) coupled to a high-resolution mass spectrometer.
-
Chromatographic Separation:
-
Column: A HILIC column is suitable for the separation of polar metabolites.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 98% B) and gradually decrease to a lower percentage to elute the polar compounds.
-
-
Mass Spectrometry:
-
Ionization Mode: Both positive and negative ionization modes should be used to detect a wider range of metabolites.
-
Data Acquisition: Acquire data in full scan mode to identify all detectable ions. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is necessary to resolve the different isotopologues.
-
Targeted Analysis: For quantification, a targeted selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) method can be developed for the expected labeled metabolites.
-
IV. Data Analysis
-
Peak Integration: Integrate the peak areas for all detected isotopologues of glutamine and its downstream metabolites.
-
Correction for Natural Isotope Abundance: The raw peak areas must be corrected for the natural abundance of ¹³C, ¹⁵N, and ²H isotopes.
-
Calculation of Mass Isotopologue Distribution (MID): The MID represents the fractional abundance of each isotopologue of a given metabolite. It is calculated by dividing the corrected peak area of each isotopologue by the sum of the peak areas for all isotopologues of that metabolite.
-
Metabolic Flux Analysis: The MIDs can be used to infer the relative contribution of glutamine to different metabolic pathways. For example, the M+5 isotopologue of citrate (containing five heavy carbons from glutamine) is indicative of reductive carboxylation.[7]
Data Presentation
The quantitative data from the LC-MS analysis should be summarized in clear and concise tables to facilitate comparison between different experimental conditions.
Table 1: Mass Isotopologue Distribution of Key Metabolites in the TCA Cycle after 24h Labeling with L-Glutamine-¹⁵N₂,d₅
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |
| Glutamate | 5.2% | 3.1% | 91.7% | 0.0% | 0.0% | 0.0% |
| α-Ketoglutarate | 6.5% | 4.0% | 89.5% | 0.0% | 0.0% | 0.0% |
| Succinate | 15.8% | 8.2% | 76.0% | 0.0% | 0.0% | 0.0% |
| Fumarate | 22.1% | 10.5% | 67.4% | 0.0% | 0.0% | 0.0% |
| Malate | 30.7% | 12.3% | 57.0% | 0.0% | 0.0% | 0.0% |
| Aspartate | 45.6% | 15.1% | 39.3% | 0.0% | 0.0% | 0.0% |
| Citrate (Oxidative) | 60.2% | 18.9% | 20.9% | 0.0% | 0.0% | 0.0% |
| Citrate (Reductive) | 60.2% | 0.0% | 0.0% | 0.0% | 0.0% | 39.8% |
Table 2: ¹⁵N-Labeling in Key Nitrogen-Containing Metabolites after 24h Labeling with L-Glutamine-¹⁵N₂,d₅
| Metabolite | M+0 | M+1 (¹⁵N) | M+2 (¹⁵N₂) |
| Glutamate | 8.3% | 91.7% | 0.0% |
| Aspartate | 62.5% | 37.5% | 0.0% |
| Alanine | 75.1% | 24.9% | 0.0% |
| Proline | 55.4% | 44.6% | 0.0% |
| Glutathione (GSH) | 48.9% | 51.1% | 0.0% |
| AMP | 80.3% | 15.2% | 4.5% |
| GMP | 78.6% | 16.1% | 5.3% |
Visualizations
Experimental Workflow
References
- 1. bosterbio.com [bosterbio.com]
- 2. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the causal relationship between glutamine metabolism and leukemia risk: a Mendelian randomization and LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of sample preparation upon intracellular metabolite measurements in 3D cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of sample preparation upon intracellular metabolite measurements in 3D cell culture systems [pmiscience.com]
Application Note: Absolute Quantification of L-Glutamine in Biological Matrices Using L-Glutamine-¹⁵N₂,d₅ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-glutamine, the most abundant amino acid in the human body, plays a central role in a multitude of physiological processes. It is a key component in protein synthesis, a primary energy source for rapidly dividing cells, a precursor for nucleotide biosynthesis, and a critical regulator of nitrogen balance and immune function.[1][2] Given its integral role in cellular metabolism, the accurate quantification of L-glutamine in biological samples is paramount for understanding disease pathogenesis, identifying novel therapeutic targets, and monitoring treatment efficacy in various fields, including oncology, immunology, and neurobiology.
Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the absolute quantification of small molecules in complex biological matrices due to its high selectivity, sensitivity, and accuracy.[3][4] This application note provides a detailed protocol for the absolute quantification of L-glutamine in plasma using L-Glutamine-¹⁵N₂,d₅ as an internal standard. The use of a stable isotope-labeled internal standard, which co-elutes with the analyte and experiences similar matrix effects and ionization suppression, ensures the highest degree of accuracy and precision.[5]
Key Applications
-
Metabolic Studies: Elucidating the role of glutamine metabolism in health and disease.
-
Oncology Research: Investigating the "glutamine addiction" of cancer cells and the efficacy of glutamine metabolism inhibitors.
-
Drug Development: Assessing the impact of novel therapeutics on glutamine pathways.
-
Clinical Diagnostics: Developing biomarkers for diseases associated with altered glutamine metabolism.
Experimental Protocols
This protocol outlines a robust and reproducible method for the absolute quantification of L-glutamine in plasma using a Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a tandem mass spectrometer (MS/MS). The HILIC method allows for the analysis of polar compounds like glutamine without the need for derivatization, simplifying the sample preparation workflow.[6][7][8]
Materials and Reagents
-
L-Glutamine (≥99% purity)
-
L-Glutamine-¹⁵N₂,d₅ (isotopic purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other biological matrix)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
HILIC column (e.g., Acquity BEH Amide column, 2.1x100 mm, 1.7 µm)
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes
Sample Preparation
-
Spiking of Internal Standard: To 50 µL of plasma sample, add 10 µL of L-Glutamine-¹⁵N₂,d₅ internal standard working solution (concentration to be optimized based on expected endogenous levels).
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to the plasma sample containing the internal standard.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Dilution: Dilute the supernatant 1:10 with the initial mobile phase conditions (e.g., 85% acetonitrile with 10 mM ammonium formate and 0.15% formic acid).[6]
-
Injection: Inject the diluted sample into the LC-MS/MS system.
LC-MS/MS Method
-
LC Column: HILIC column (e.g., Acquity BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Formate with 0.15% Formic Acid in Water
-
Mobile Phase B: 85% Acetonitrile with 10 mM Ammonium Formate and 0.15% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 15 | 85 |
| 10.0 | 50 | 50 |
| 10.1 | 15 | 85 |
| 15.0 | 15 | 85 |
-
MS/MS Detection: Electrospray Ionization (ESI) in Positive Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Glutamine | 147.1 | 84.1 |
| L-Glutamine-¹⁵N₂,d₅ | 154.1 | 89.1 |
(Note: MRM transitions should be optimized for the specific instrument used.)
Data Presentation
The following tables summarize the expected quantitative performance of the described method.
Table 1: Linearity of L-Glutamine Quantification
| Concentration Range (µM) | Correlation Coefficient (r²) |
| 0.5 - 1000 | > 0.999 |
Table 2: Accuracy and Precision
| QC Level | Concentration (µM) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 0.5 | 95 - 105 | < 15 |
| Low | 1.5 | 90 - 110 | < 10 |
| Medium | 50 | 90 - 110 | < 10 |
| High | 800 | 90 - 110 | < 10 |
Table 3: Lower Limit of Quantification (LLOQ)
| Parameter | Value |
| LLOQ | 0.5 µM |
Visualizations
Glutamine Metabolism Pathway
Caption: Key metabolic fates of glutamine in the cell.
Experimental Workflow for L-Glutamine Quantification
Caption: Workflow for sample preparation and analysis.
Conclusion
The presented LC-MS/MS method utilizing L-Glutamine-¹⁵N₂,d₅ as an internal standard provides a robust, sensitive, and accurate platform for the absolute quantification of L-glutamine in plasma. This detailed protocol and the accompanying performance data serve as a valuable resource for researchers, scientists, and drug development professionals seeking to investigate the multifaceted role of glutamine in various biological systems. The simplicity of the HILIC-based sample preparation and the high degree of analytical confidence afforded by stable isotope dilution make this method well-suited for high-throughput applications in both basic research and clinical settings.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]
- 3. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
- 4. researchgate.net [researchgate.net]
- 5. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
- 6. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. halocolumns.com [halocolumns.com]
- 8. agilent.com [agilent.com]
Unlocking Biomolecular Insights: Applications of L-Glutamine-¹⁵N₂,d₅ in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of L-Glutamine-¹⁵N₂,d₅ in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. The strategic incorporation of stable isotopes like ¹⁵N and deuterium (²H or d) is a cornerstone of modern NMR studies, enabling the investigation of the structure, dynamics, and interactions of complex biomolecules. L-Glutamine-¹⁵N₂,d₅ serves as a valuable tool in this context, offering specific advantages for signal enhancement, resolution improvement, and mechanistic studies.
Application Notes
The primary application of L-Glutamine-¹⁵N₂,d₅ in biomolecular NMR is as a source of ¹⁵N and deuterium for the isotopic labeling of proteins and, to a lesser extent, nucleic acids. This labeling is crucial for overcoming the challenges associated with the NMR analysis of large biomolecules.
1. Enhanced Spectral Resolution and Sensitivity in Large Proteins:
For proteins exceeding 25 kDa, severe signal overlap and rapid signal decay (short transverse relaxation times, T₂) in standard ¹H NMR spectra often preclude detailed analysis. The introduction of ¹⁵N and deuterium from L-Glutamine-¹⁵N₂,d₅ helps to alleviate these issues in several ways:
-
¹⁵N-Labeling: Simplifies crowded ¹H spectra by spreading signals into a second (¹⁵N) dimension in experiments like the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence). Each amide group in the protein backbone (except for proline) gives rise to a unique peak, providing a fingerprint of the protein's folded state.
-
Deuteration (d₅): The five deuterium atoms in L-Glutamine-¹⁵N₂,d₅ contribute to the overall deuteration of the expressed protein. Replacing protons with deuterons, which have a much smaller gyromagnetic ratio, significantly reduces dipolar relaxation pathways, the primary source of line broadening for large molecules.[1] This leads to sharper lines and improved spectral resolution. Furthermore, deuteration slows down transverse relaxation, resulting in enhanced sensitivity, particularly in TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments.[1]
2. Probing Protein Dynamics and Interactions:
The amide protons and their attached ¹⁵N nuclei are sensitive probes of the local chemical environment and molecular motion. By incorporating ¹⁵N from L-Glutamine-¹⁵N₂,d₅, researchers can:
-
Monitor Conformational Changes: Ligand binding, protein-protein interactions, or changes in environmental conditions (pH, temperature) can induce shifts in the positions of peaks in the ¹H-¹⁵N HSQC spectrum, allowing for the mapping of interaction sites and the characterization of conformational changes.
-
Study Protein Dynamics: NMR relaxation experiments on ¹⁵N-labeled proteins provide information on molecular motions over a wide range of timescales, from picoseconds to seconds. This is critical for understanding protein function, folding, and stability.
3. Metabolic Pathway Tracing:
Isotopically labeled glutamine is extensively used in metabolic studies to trace its fate through various biochemical pathways.[2][3][4] While L-Glutamine-¹⁵N₂,d₅ is primarily designed for biomolecular NMR, the ¹⁵N labels can also be used to follow the nitrogen atoms from glutamine as they are incorporated into other metabolites, such as other amino acids and nucleotides. This can be particularly insightful in cancer metabolism research, where glutamine plays a central role.[2][4]
Quantitative Data
The benefits of isotopic labeling, particularly deuteration, can be quantified by measuring parameters such as transverse relaxation times (T₂). Longer T₂ values correspond to sharper NMR signals and higher sensitivity. A study on hyperpolarized glutamine derivatives demonstrated the significant impact of deuteration on the T₂ of the C5 carbon resonance. While this study focused on hyperpolarized ¹³C NMR, the underlying physical principles of reduced dipolar relaxation apply broadly to deuterated molecules in NMR.
| Isotope Labeling Pattern of Glutamine | T₂ of C5 Resonance (ms) in H₂O | T₂ of C5 Resonance (ms) in D₂O |
| [5-¹³C]-L-glutamine | 180 ± 10 | 250 ± 10 |
| [5-¹³C, 5-¹⁵N]-L-glutamine | 280 ± 20 | 380 ± 20 |
| [5-¹³C, 4,4-²H₂]-L-glutamine | 350 ± 20 | 480 ± 30 |
| [5-¹³C, 4,4-²H₂, 5-¹⁵N]-L-glutamine | 520 ± 30 | 750 ± 40 |
| Table 1: Transverse relaxation times (T₂) of the C5 resonance of various isotopically labeled glutamine derivatives at 14.1 T. Data adapted from a study on hyperpolarized glutamine. The combination of deuteration and ¹⁵N labeling leads to the longest T₂ values, indicating a significant reduction in relaxation and consequently, the potential for sharper NMR signals. |
Experimental Protocols
Protocol 1: Uniform ¹⁵N and Deuterium Labeling of Proteins in E. coli
This protocol is a general guideline for expressing ¹⁵N and deuterium-labeled proteins in E. coli using M9 minimal medium and can be adapted for the use of L-Glutamine-¹⁵N₂,d₅.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.
-
M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl).
-
¹⁵NH₄Cl as the sole nitrogen source.
-
D-glucose (or deuterated D-glucose for higher deuteration levels) as the carbon source.
-
L-Glutamine-¹⁵N₂,d₅.
-
D₂O (99.9%).
-
Stock solutions of MgSO₄, CaCl₂, and trace elements.
-
Appropriate antibiotic.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.
Procedure:
-
Starter Culture: Inoculate 5-10 mL of LB medium with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.
-
Adaptation Culture: The next day, inoculate 50-100 mL of M9 medium prepared with H₂O, containing ¹⁵NH₄Cl and unlabeled L-glutamine, with the overnight starter culture. Grow at 37°C until the OD₆₀₀ reaches 0.6-0.8. This step helps the cells adapt to the minimal medium.
-
Main Culture: Prepare the main M9 culture using D₂O as the solvent. Add ¹⁵NH₄Cl as the sole nitrogen source and D-glucose as the carbon source. Supplement the medium with L-Glutamine-¹⁵N₂,d₅ (typically at a concentration of 0.5-1 g/L).
-
Inoculation: Inoculate the main culture with the adaptation culture to an initial OD₆₀₀ of 0.05-0.1.
-
Growth: Grow the cells at 37°C with vigorous shaking. Monitor the OD₆₀₀.
-
Induction: When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C for overnight expression.
-
Harvesting: Harvest the cells by centrifugation. The cell pellet now contains the ¹⁵N and deuterium-labeled protein.
-
Purification: Purify the protein using standard chromatography techniques. It is crucial to maintain the protein in buffers prepared with H₂O to allow for the back-exchange of exchangeable deuterons (like those in amide groups) to protons, which are then observable in ¹H-¹⁵N correlation spectra.
Protocol 2: ¹H-¹⁵N TROSY-HSQC Experiment
This protocol outlines the basic steps for acquiring a ¹H-¹⁵N TROSY-HSQC spectrum, which is particularly beneficial for large, deuterated proteins.
Sample Preparation:
-
The purified ¹⁵N, ²H-labeled protein should be in a low-salt buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.0-7.0).
-
The protein concentration should be in the range of 0.1-1.0 mM.
-
Add 5-10% D₂O to the sample for the NMR lock.
NMR Data Acquisition:
-
Spectrometer Setup: Tune and match the probe for ¹H and ¹⁵N frequencies. Lock the spectrometer on the D₂O signal. Shim the magnetic field to achieve good homogeneity.
-
Pulse Sequence: Select a TROSY-based ¹H-¹⁵N HSQC pulse sequence (e.g., trosyetf3gpsi on Bruker spectrometers).
-
Acquisition Parameters:
-
Set the appropriate spectral widths in both the ¹H and ¹⁵N dimensions to cover all expected amide signals.
-
Set the carrier frequencies for both ¹H (typically at the water resonance) and ¹⁵N (around 118-120 ppm).
-
Define the number of scans and dummy scans.
-
Set the relaxation delay based on the T₁ relaxation time of the amide protons.
-
The number of increments in the indirect (¹⁵N) dimension will determine the resolution in that dimension.
-
-
Data Processing:
-
Apply appropriate window functions (e.g., squared sine-bell) in both dimensions.
-
Perform Fourier transformation.
-
Phase correct the spectrum.
-
Reference the spectrum using an internal or external standard.
-
Visualizations
Caption: Experimental workflow for biomolecular NMR using L-Glutamine-¹⁵N₂,d₅.
Caption: Principle of Transverse Relaxation-Optimized Spectroscopy (TROSY).
Caption: Simplified metabolic fate of L-Glutamine-¹⁵N₂,d₅ in the cell.
References
- 1. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 2. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring and modelling the glutamine metabolic pathway: a review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamine oxidation maintains the TCA cycle and cell survival during impaired mitochondrial pyruvate transport - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-Glutamine-¹⁵N₂,d₅ in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of L-Glutamine-¹⁵N₂,d₅ in combination with other isotopic tracers to investigate cellular metabolism. This dual-labeling approach offers a powerful tool for dissecting the intricate network of metabolic pathways, particularly in the context of cancer research and drug development.
Introduction to Isotopic Tracing with L-Glutamine-¹⁵N₂,d₅
L-Glutamine is a critical nutrient for highly proliferative cells, serving as a major source of carbon and nitrogen for the synthesis of macromolecules and for energy production through the tricarboxylic acid (TCA) cycle.[1][2] L-Glutamine-¹⁵N₂,d₅ is a stable isotope-labeled form of glutamine where both nitrogen atoms are replaced with the heavy isotope ¹⁵N, and five hydrogen atoms on the carbon backbone are replaced with deuterium (d). This extensive labeling provides distinct mass shifts that can be readily detected by mass spectrometry (MS), allowing researchers to trace the metabolic fate of the glutamine molecule.
When used in combination with other isotopic tracers, such as [U-¹³C₆]glucose, L-Glutamine-¹⁵N₂,d₅ enables the simultaneous tracking of two key metabolic substrates. This allows for a comprehensive analysis of the interplay between glucose and glutamine metabolism, providing insights into pathway utilization, nutrient competition, and the metabolic reprogramming that is a hallmark of many diseases, including cancer.[3][4]
Key Applications
-
Cancer Metabolism: Elucidating the metabolic reprogramming in cancer cells, including their reliance on glutamine (glutamine addiction).[1][5]
-
TCA Cycle Dynamics: Differentiating between the oxidative and reductive carboxylation pathways of glutamine metabolism within the TCA cycle.[3]
-
Biomarker Discovery: Identifying metabolic vulnerabilities in diseased cells that can be targeted for therapeutic intervention.
-
Drug Development: Assessing the on-target effects of drugs that modulate metabolic pathways.
-
Nitrogen Metabolism: Tracking the flow of nitrogen from glutamine into the synthesis of other amino acids and nucleotides.[3]
Experimental Workflow: Dual Isotope Tracing
A typical experimental workflow for using L-Glutamine-¹⁵N₂,d₅ in combination with [U-¹³C₆]glucose is depicted below. This workflow outlines the key steps from cell culture to data analysis.
References
- 1. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perspectives Regarding the Intersections between STAT3 and Oxidative Metabolism in Cancer [mdpi.com]
- 3. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies | MDPI [mdpi.com]
- 4. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamine Metabolism and the PI3K/mTOR Pathway | Joshua B. Rubin Lab | Washington University in St. Louis [rubinlab.wustl.edu]
Troubleshooting & Optimization
Troubleshooting poor signal-to-noise with L-Glutamine-15N2,d5 in MS
Technical Support Center: L-Glutamine-15N2,d5 Analysis
This guide provides troubleshooting strategies and answers to frequently asked questions regarding poor signal-to-noise ratios when analyzing this compound using mass spectrometry. It is intended for researchers, scientists, and professionals in drug development engaged in stable isotope tracing and metabolomics experiments.
Troubleshooting Guide: Poor Signal-to-Noise Ratio
This section addresses common issues encountered during the analysis of this compound, presented in a question-and-answer format to help you diagnose and resolve poor signal intensity and high background noise.
Question 1: My this compound signal is very low or undetectable. What are the most likely causes related to the sample itself?
Answer: The most common cause of a weak this compound signal is the chemical instability of the glutamine molecule, both during sample preparation and storage. L-glutamine readily degrades into pyroglutamic acid (pGlu) and ammonia, a process accelerated by increased temperature and certain pH conditions.[1]
Key areas to investigate:
-
Sample Age and Storage: L-glutamine in liquid media is unstable.[2][3] Storing media or prepared samples at 37°C can lead to significant degradation in just a few days. For long-term stability, samples should be stored at -80°C immediately after collection.
-
Media Preparation: Always use freshly prepared media or add L-glutamine supplement to basal media immediately before use. Avoid repeated freeze-thaw cycles.
-
Alternative Reagents: For long-term experiments, consider using a stabilized dipeptide form of L-glutamine, such as L-alanyl-L-glutamine (available as Gibco™ GlutaMAX™).[1] This form is resistant to spontaneous degradation.[1]
Question 2: I've confirmed my sample handling is optimal, but the signal is still poor. Could the mass spectrometer settings be the issue?
Answer: Yes, mass spectrometer source conditions can dramatically impact the signal of L-glutamine. A critical issue is the in-source cyclization of glutamine to pyroglutamic acid (pGlu).[4][5] This is not a sample degradation issue but an artifact that occurs within the electrospray ionization (ESI) source.[4]
Key MS parameters to optimize:
-
Fragmentor/Cone Voltage: This is one of the most critical parameters. High fragmentor voltages can cause nearly 100% of the L-glutamine signal to be lost through conversion to pGlu inside the ion source.[4][5] It is crucial to optimize this setting to be high enough for efficient ion transmission but low enough to prevent cyclization.
-
Source Temperature: While higher temperatures can improve desolvation, excessive heat in the source can contribute to the degradation of thermally labile molecules like glutamine.[6]
-
Ionization Efficiency: Ensure that other source parameters, such as capillary voltage, nebulizer pressure, and gas flows, are optimized for an analyte of this class.[6][7] The goal is to achieve efficient ionization and ion transfer without introducing excessive energy that could induce fragmentation or transformation.[6]
Question 3: My baseline noise is very high, making it difficult to distinguish the this compound peak. What should I check?
Answer: High baseline noise is a common problem in LC-MS and can originate from multiple sources, including the mobile phase, the sample matrix, or the instrument itself.[8][9]
Common sources of high background noise:
-
Mobile Phase Contamination: Using low-grade solvents or contaminated additives can introduce significant chemical noise.[6][10] Always use LC-MS grade solvents and freshly prepared mobile phases.
-
Matrix Effects: Co-eluting compounds from complex biological samples (like plasma or cell extracts) can suppress the ionization of your target analyte or contribute to a high chemical background.[8][11][12] Improving sample cleanup or chromatographic separation can mitigate these effects.
-
System Contamination: Residues from previous samples, column bleed, or dirty ion source components are frequent causes of high background.[8] Regular cleaning of the ion source is essential for maintaining sensitivity.[8]
-
Incomplete Isotopic Labeling: If the labeling efficiency is not close to 100%, the presence of natural abundance isotopes can complicate the spectra. While this doesn't directly increase baseline noise, it can make the isotopic cluster harder to distinguish and quantify accurately.[13][14]
Data & Protocols
Quantitative Data Summary
The following tables summarize key quantitative data related to L-glutamine stability and its behavior during MS analysis.
Table 1: Temperature-Dependent Degradation of L-Glutamine in Liquid Media
| Storage Temperature | Approximate Degradation Rate | Source |
| 2 to 8 °C | Minimal degradation over short periods | |
| 15 to 30 °C | Moderate degradation | |
| 37 °C | ~7% per day | [2] |
Table 2: Effect of MS Fragmentor Voltage on In-Source Cyclization of Glutamine to Pyroglutamic Acid
| Fragmentor Voltage (V) | Gln Signal Observation | Conversion to pGlu | Source |
| 76 | Optimal for Gln signal | ~33% | [4][5] |
| 120 | Signal significantly reduced | High | [4][5] |
| > 120 | Signal may become unquantifiable | Approaching 100% | [4][5] |
Note: Optimal values are instrument-dependent and must be determined empirically.
Experimental Protocols
Protocol 1: Recommended Sample Preparation for this compound Analysis
This protocol aims to minimize the pre-analytical degradation of L-glutamine.
-
Media Preparation: Prepare cell culture media with this compound immediately before starting the experiment. If using a pre-mixed medium, ensure it has been stored correctly and is within its expiration date.
-
Cell Harvesting: When the incubation is complete, place cell culture plates on ice to immediately halt metabolic activity.
-
Metabolite Extraction: Perform metabolite extraction using a cold solvent (e.g., 80% methanol at -80°C). Work quickly and keep all samples on ice or a cold block throughout the procedure.
-
Sample Storage: After extraction and centrifugation to remove cell debris, immediately freeze the supernatant at -80°C. Avoid leaving samples at room temperature or 4°C for extended periods.
-
Analysis Preparation: Thaw samples on ice just before analysis. Minimize the time the sample spends in the autosampler.
Protocol 2: Optimizing MS Source Conditions to Minimize In-Source Cyclization
This protocol describes how to tune the mass spectrometer to maximize the L-glutamine signal.
-
Prepare a Tuning Solution: Create a solution of this compound in a solvent that mimics your final mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the Standard: Using a syringe pump, directly infuse the tuning solution into the mass spectrometer at a flow rate typical for your LC method (e.g., 0.2-0.5 mL/min).
-
Monitor Key Ions: Set up the MS to monitor the mass-to-charge ratio (m/z) for both the labeled L-glutamine and its potential in-source cyclization product, labeled pyroglutamic acid.
-
Vary Fragmentor/Cone Voltage: Begin with a low fragmentor voltage (e.g., 60 V) and gradually increase it while monitoring the intensities of both ions.[4]
-
Identify Optimal Voltage: Plot the intensity of the this compound ion against the fragmentor voltage. The optimal voltage will be the one that provides the highest signal intensity before a significant drop-off (indicating conversion to pGlu) is observed.[5]
-
Optimize Other Parameters: With the optimal fragmentor voltage set, proceed to adjust other parameters like gas flows, temperatures, and capillary voltage to further maximize the signal.
Visualizations
Logical & Experimental Workflows
The following diagrams illustrate the troubleshooting workflow and the chemical pathways relevant to L-glutamine analysis.
Caption: Troubleshooting workflow for poor signal-to-noise.
References
- 1. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 2. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of Minimum Essential Medium functionality despite L-glutamine decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zefsci.com [zefsci.com]
- 9. Improved identification and quantification of peptides in mass spectrometry data via chemical and random additive noise elimination (CRANE) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: L-Glutamine-15N2,d5 Metabolic Flux Experiments
Welcome to the technical support center for L-Glutamine-15N2,d5 based metabolic flux experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and to offer solutions for troubleshooting your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in metabolic flux analysis?
L-Glutamine labeled with stable isotopes like 15N and Deuterium (2H or D) is used to trace the metabolic fate of glutamine's nitrogen and carbon backbones simultaneously.[1] this compound is particularly useful for:
-
Nitrogen Metabolism: Tracking the two nitrogen atoms from glutamine into the synthesis of other amino acids, purines, and pyrimidines.[2][3]
-
Carbon Metabolism: Following the five-carbon d5-labeled backbone through the TCA cycle, both oxidatively and reductively.[2][4][5]
-
Dual Isotope Tracing: Providing a more comprehensive view of metabolic pathways by combining nitrogen and hydrogen tracing, which can offer insights into NADPH metabolism.[1][6]
Q2: Why is the stability of L-Glutamine a concern in cell culture media?
L-Glutamine is notoriously unstable in aqueous solutions, especially at physiological temperatures (37°C).[7] It spontaneously degrades into pyrrolidone carboxylic acid and ammonia.[7] This degradation presents two major problems:
-
Depletion of Nutrient: The concentration of available L-glutamine for cells decreases over time.
-
Ammonia Toxicity: The accumulation of ammonia can be toxic to cells, altering pH, affecting cell growth, and impairing protein glycosylation.[7][8]
The rate of degradation is a function of pH, time, and temperature.[9]
Q3: How can I prevent L-Glutamine degradation in my experiments?
To mitigate issues related to L-glutamine instability, consider the following strategies:
-
Proper Storage: Store media containing L-glutamine at 2-8°C. The half-life at 4°C is approximately three weeks, whereas at 37°C it is only about one week.[9]
-
Fresh Supplementation: Add L-glutamine to your media immediately before use.
-
Use Stabilized Dipeptides: A highly effective solution is to use a stabilized form, such as L-alanyl-L-glutamine (available as Gibco™ GlutaMAX™ Supplement). This dipeptide is resistant to spontaneous degradation and significantly reduces ammonia buildup.[7][10]
Q4: What is "isotopic steady state" and why is it crucial?
Q5: What is "natural abundance correction" and is it always necessary?
Naturally occurring stable isotopes (e.g., ~1.1% of carbon is 13C) are present in all metabolites, not just those derived from your labeled tracer.[12] Natural abundance correction is a computational process to remove the contribution of these naturally occurring isotopes from your mass spectrometry data.[13][14]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your this compound experiments.
Problem 1: Low or No Isotopic Enrichment in Downstream Metabolites
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| L-Glutamine Degradation | The labeled glutamine may have degraded in the medium before being taken up by the cells. Solution: Prepare fresh media with the tracer for each experiment, minimize time at 37°C before adding to cells, or switch to a stabilized L-glutamine dipeptide.[7][10] |
| Incorrect Isotopic Steady State Assumption | The experiment duration may be too short for the label to incorporate fully into downstream metabolites. Solution: Perform a time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) to determine the time required to reach isotopic steady state for key metabolites in your pathway of interest.[6][11] |
| High Extracellular Pool of Unlabeled Glutamine | Residual unlabeled glutamine in the medium or serum can dilute the isotopic tracer, reducing enrichment. Solution: Ensure a complete wash-out of old medium before adding the tracer-containing medium. Consider using dialyzed fetal bovine serum (FBS) to reduce the concentration of unlabeled amino acids.[3] |
| Metabolic Pathway Inactivity | The metabolic pathway you are investigating may not be active under your specific experimental conditions. Solution: Review literature for expected pathway activity in your cell model or use orthogonal methods (e.g., gene expression analysis, western blotting for key enzymes) to confirm pathway engagement.[2] |
Problem 2: Unexplained Peaks and Mass Spectrometry Artifacts
Possible Cause & Solution
A common and significant artifact in the analysis of glutamine is its in-source cyclization to pyroglutamic acid (pGlu) within the mass spectrometer's electrospray ionization (ESI) source.[15][16] This can lead to an underestimation of glutamine and an overestimation of pGlu.
Solutions:
-
Chromatographic Separation: Develop an LC-MS/MS method that chromatographically separates L-glutamine, L-glutamic acid, and pGlu. This allows you to distinguish between biologically-formed pGlu and the in-source artifact.[15][16]
-
Optimize MS Source Conditions: The extent of cyclization is dependent on instrument settings, particularly the fragmentor voltage. Optimize these parameters to minimize the conversion of glutamine to pGlu.[15][17]
-
Use Isotopic Internal Standards: The use of labeled internal standards (e.g., 13C5,15N2-Gln) can help correct for the in-source formation of pGlu.[15]
Problem 3: Poor Reproducibility Between Replicates or Experiments
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inconsistent Cell Culture Conditions | Variations in cell density, passage number, or growth phase can significantly alter metabolism. Solution: Standardize your cell seeding density and ensure cells are in the same growth phase (e.g., exponential growth) for all experiments. Keep passage numbers within a narrow range.[5][6] |
| Variable L-Glutamine Degradation | Differences in media preparation time or storage can lead to inconsistent tracer concentrations. Solution: Implement a strict, standardized protocol for media preparation. Always prepare fresh or use a stabilized glutamine source.[10] |
| Inadequate Quenching/Extraction | Slow or incomplete quenching of metabolism can allow metabolic activity to continue, altering metabolite levels. Solution: Use a rapid quenching method, such as plunging plates into liquid nitrogen or using cold methanol, and ensure the protocol is followed identically for every sample.[2] |
| Analytical Variability | Instrument performance can drift between runs. Solution: Run quality control (QC) samples (e.g., a pooled sample of all experimental samples) periodically throughout your analytical run to monitor for and correct analytical drift. Report the analytical error of your measurements.[18] |
Experimental Protocols & Data
General Protocol for this compound Isotope Tracing
This protocol provides a general framework. Specific parameters like cell density and incubation times should be optimized for your cell line.[5]
Detailed Steps:
-
Cell Culture: Seed cells in standard growth medium and allow them to reach the desired confluency (typically in the exponential growth phase).[5]
-
Media Preparation: Prepare custom medium lacking standard glutamine. Immediately before the experiment, supplement this medium with this compound to the desired final concentration. If using serum, use dialyzed FBS.[3]
-
Labeling: Aspirate the standard medium from the cells, wash once with PBS, and add the pre-warmed labeling medium. Place the cells back in the incubator for the optimized labeling duration.[5]
-
Metabolite Extraction: At the end of the labeling period, rapidly quench metabolism and extract metabolites. A common method is to aspirate the medium and add a cold (-80°C) 80% methanol/20% water solution. Scrape the cells, collect the extract, and centrifuge to pellet protein and cell debris.[2]
-
LC-MS/MS Analysis: Analyze the metabolite extracts using a mass spectrometer capable of resolving the different isotopologues.[3]
-
Data Analysis: Process the raw data to identify peaks and determine mass isotopomer distributions (MIDs). Apply corrections for natural isotope abundance and any tracer impurities.[12][13][14]
Data Presentation: L-Glutamine Stability
The stability of L-glutamine is highly dependent on storage temperature.
Table 1: Degradation of L-Glutamine in Liquid Media at Various Temperatures
| Storage Temperature | Approximate Half-Life | Key Consequences | Reference(s) |
| 37°C (Incubator) | ~1 Week | Rapid nutrient depletion, significant ammonia accumulation | [9] |
| 15-30°C (Room Temp) | Variable, faster than refrigerated | Moderate degradation and ammonia buildup | |
| 2-8°C (Refrigerator) | ~3 Weeks | Minimal degradation, recommended for short-term storage | [9] |
Data compiled from technical bulletins and studies on L-glutamine stability.[9] Using a stabilized dipeptide like L-alanyl-L-glutamine can maintain concentration for over 7 days even at 37°C.[7]
References
- 1. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 8. Stability of Minimum Essential Medium functionality despite L-glutamine decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data fr… [ouci.dntb.gov.ua]
- 15. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An artifact in LC-MS/MS measurement of glutamine and glutamic acid: in-source cyclization to pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Quenching and Extraction for L-Glutamine-15N2,d5 Studies
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the effective quenching of metabolic activity and extraction of L-Glutamine-15N2,d5 for metabolomic analysis.
Troubleshooting Guide
This section addresses specific issues that may arise during sample preparation for this compound studies.
| Problem / Question | Possible Cause(s) | Recommended Solution(s) |
| Low or inconsistent recovery of this compound. | 1. Inefficient Quenching: Metabolic activity continues after sample collection, leading to glutamine consumption. 2. Metabolite Leakage: The quenching solution is causing cell lysis and loss of intracellular metabolites.[1] 3. Incomplete Extraction: The chosen solvent is not effectively extracting glutamine from the cell pellet. 4. Glutamine Degradation: L-Glutamine is chemically unstable and can degrade to pyroglutamic acid, especially under certain pH and temperature conditions.[2] | 1. Optimize Quenching: For adherent cells, rapid washing followed by quenching with liquid nitrogen or ice-cold 80% methanol is effective.[3][4] For suspension cells, fast filtration or centrifugation followed by immediate quenching is crucial.[5] Ensure the quenching solution is sufficiently cold (e.g., -40°C or below). 2. Select Appropriate Quenching Fluid: For sensitive cells, quenching with a higher concentration of cold methanol (e.g., 80%) may reduce leakage compared to lower concentrations.[1] Cold isotonic saline can also be used to effectively halt metabolism without damaging cells.[5] 3. Improve Extraction: Use a polar solvent system like 80% methanol or a mixture of acetonitrile/methanol/water.[6] Ensure vigorous vortexing or sonication to fully disrupt cells and solubilize metabolites. 4. Minimize Degradation: Process samples quickly and keep them on ice or at -80°C at all times. Avoid acidic conditions during extraction if possible. Neutralize acidic solvents after quenching.[7] |
| High variability between experimental replicates. | 1. Inconsistent Cell Numbers: Different numbers of cells are being harvested for each replicate. 2. Variable Quenching Time: The time between removing cells from culture conditions and quenching metabolism varies. 3. Incomplete Removal of Media: Residual culture medium, rich in amino acids, contaminates the intracellular metabolite pool.[8] 4. Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to metabolite degradation.[9] | 1. Normalize to Cell Count/Protein: Harvest cells from parallel plates for counting or perform a protein assay on the cell pellet after extraction to normalize your data. 2. Standardize Workflow: Practice the harvesting and quenching procedure to ensure it is performed rapidly and consistently for every sample. Aim for washing steps to be under 10 seconds.[7] 3. Perform Rapid Washing: Quickly wash cells with ice-cold phosphate-buffered saline (PBS) or isotonic saline to remove extracellular media before quenching.[8][10] 4. Aliquot Samples: After extraction, aliquot the supernatant into separate tubes for different analyses to avoid freeze-thaw cycles of the entire sample. Store at -80°C.[11] |
| Detection of pyroglutamic acid in mass spectrometry data. | 1. In-source Conversion: L-Glutamine can cyclize to pyroglutamic acid in the electrospray ionization source of the mass spectrometer.[12] 2. Sample Degradation: L-Glutamine degraded to pyroglutamic acid during sample storage or preparation due to improper temperature or pH.[2] | 1. Optimize MS Parameters: Adjust the fragmentor voltage and other source conditions to minimize in-source conversion.[12] 2. Use Isotopic Internal Standards: Use a stable isotope-labeled internal standard for pyroglutamic acid to correct for its formation during analysis.[12] 3. Ensure Proper Sample Handling: Maintain samples at low temperatures and neutral pH throughout the process to prevent chemical degradation. |
| Low signal or poor detection of metabolites. | 1. Insufficient Number of Cells: The starting cell number is too low to yield a detectable concentration of metabolites. 2. Ion Suppression: Components from the culture medium or extraction solvent are interfering with the ionization of target metabolites in the mass spectrometer.[4] 3. Sample Dilution: Using an excessive volume of extraction solvent can dilute the sample below the limit of detection. | 1. Increase Starting Material: It is recommended to use at least 1 million cells per sample to ensure measurable metabolite levels.[9] 2. Thoroughly Wash Cells: A rapid wash with water or isotonic saline before quenching can reduce interfering components that suppress electrospray ionization.[4] 3. Optimize Extraction Volume: Use a minimal, but sufficient, volume of solvent to cover the cell pellet (e.g., 1 mL for a 10 cm dish) to keep the metabolite concentration high.[4] |
Frequently Asked Questions (FAQs)
Quenching Methodologies
Q1: What is the most critical step in quenching metabolism for L-Glutamine studies?
The most critical step is speed. The turnover of metabolites like ATP can be on the order of seconds.[7] Therefore, the transition from the physiological state to complete metabolic arrest must be as rapid as possible to prevent changes in the intracellular concentrations of this compound and its downstream metabolites.
Q2: Should I wash my cells before quenching, and what should I use?
Yes, a washing step is crucial to remove the high concentration of amino acids and other components in the culture medium, which would otherwise contaminate your intracellular sample.[8] A very quick wash (<10 seconds) with ice-cold isotonic saline (0.9% NaCl) or PBS is recommended.[5][7] This removes extracellular contaminants without causing significant metabolite leakage.
Q3: What are the pros and cons of different quenching methods for adherent cells?
| Quenching Method | Pros | Cons |
| Liquid Nitrogen (LN2) Quench | - Extremely rapid, providing an almost instantaneous halt to metabolism.[4] - Allows for separation of quenching and extraction steps, offering workflow flexibility.[4] | - Can be logistically challenging. - May cause cells to detach from the plate, requiring careful collection. |
| Cold Methanol (-40°C to -80°C) | - Simultaneously quenches metabolism and permeabilizes the cell membrane for extraction.[3] - Widely used and effective. | - Can cause leakage of some intracellular metabolites if the methanol concentration or temperature is not optimized.[13] |
Extraction Methodologies
Q4: Which extraction solvent is best for this compound?
L-Glutamine is a polar amino acid, so a polar solvent system is required for efficient extraction. The most common and effective solvents are:
-
80% Methanol / 20% Water: A widely used solvent that provides good recovery for a broad range of polar metabolites, including amino acids.[3]
-
Acetonitrile / Methanol / Water Mixtures: Ratios such as 40:40:20 are highly effective for extracting polar metabolites and are compatible with downstream LC-MS analysis.[6][7]
Q5: How can I maximize my extraction efficiency?
To maximize efficiency, ensure the cell membranes are thoroughly disrupted after adding the extraction solvent. This can be achieved by:
-
Scraping: Use a cell scraper to detach and lyse adherent cells directly in the cold extraction solvent.[3]
-
Sonication: Briefly sonicate the cell lysate on ice to ensure complete disruption.
-
Freeze-Thaw Cycles: Performing two or three rapid freeze-thaw cycles (liquid nitrogen followed by thawing) can effectively lyse cells.[13]
Experimental Protocols
Protocol 1: Quenching and Extraction for Adherent Cells
This protocol is optimized for adherent cells grown in culture dishes (e.g., 6-well or 10 cm plates).
-
Aspirate the culture medium completely from the dish.
-
Place the dish on ice and immediately wash the cells by adding 1-2 mL of ice-cold 0.9% NaCl. Swirl for 5 seconds and aspirate the saline completely.
-
Quenching: Immediately add 1 mL of ice-cold 80% methanol (-80°C) to the dish.[3]
-
Place the dish on dry ice for 5-10 minutes to ensure complete metabolic arrest.
-
Extraction: Using a pre-chilled cell scraper, scrape the frozen cells in the methanol. Collect the cell lysate into a pre-chilled 1.5 mL microcentrifuge tube.
-
Vortex the tube vigorously for 30 seconds.
-
Centrifuge at >13,000 x g for 10-15 minutes at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.
-
Store the extract at -80°C until analysis.
Protocol 2: Quenching and Extraction for Suspension Cells
This protocol uses rapid filtration to separate cells from the medium before quenching.
-
Assemble a vacuum filtration unit with a filter membrane (e.g., 0.45 µm pore size).
-
Quickly transfer a known volume of the cell suspension to the filtration unit, applying vacuum to rapidly remove the medium.
-
Washing: Without breaking the vacuum, wash the cells on the filter with a small volume of ice-cold 0.9% NaCl.
-
Quenching & Extraction: Immediately place the filter with the cells into a tube containing ice-cold extraction solvent (e.g., 80% methanol or an acetonitrile/methanol/water mixture).
-
Vortex vigorously for 1 minute to dislodge and lyse the cells from the filter.
-
Centrifuge at >13,000 x g for 10-15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube and store at -80°C until analysis.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound sample preparation and analysis.
L-Glutamine Metabolism Pathway
Caption: Simplified pathway of L-Glutamine metabolism for tracer analysis.
References
- 1. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4966994A - Method for purifying L-glutamine - Google Patents [patents.google.com]
- 3. biospec.net [biospec.net]
- 4. Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of the quenching and extraction procedures for a metabolomic analysis of Lactobacillus plantarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jianhaidulab.com [jianhaidulab.com]
- 8. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Optimization of harvesting, extraction, and analytical protocols for UPLC-ESI-MS-based metabolomic analysis of adherent mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Glutamine-15N2,d5 Isotopic Impurity in Data Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing L-Glutamine-15N2,d5 in metabolic tracer studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with isotopic impurity during data analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic impurity in the context of this compound, and where does it come from?
A1: Isotopic impurity refers to the presence of undesired isotopes in your this compound tracer. There are two primary sources of this impurity:
-
Tracer Impurity: The synthesis of isotopically labeled compounds is never 100% efficient.[1][2] For this compound, this means that the tracer will contain a small percentage of molecules with fewer than two ¹⁵N atoms or fewer than five deuterium atoms. The supplier's certificate of analysis will specify the isotopic purity, for example, 97-98%.[3][4][5]
-
Natural Isotope Abundance: All elements exist naturally as a mixture of isotopes. For instance, approximately 1.1% of all carbon atoms in nature are ¹³C.[6][7] Similarly, other elements in your sample and derivatization agents have naturally occurring heavy isotopes.[8] This natural abundance contributes to the mass isotopologue distribution (MID) of your target metabolites and must be accounted for.[6][9]
Q2: Why is it critical to correct for isotopic impurity in my data analysis?
A2: Failing to correct for isotopic impurity can lead to significant errors in your experimental results and their interpretation.[1][2][10] The primary consequences include:
-
Inaccurate Mass Isotopologue Distributions (MIDs): The presence of natural isotopes and impurities in the tracer will distort the measured MIDs of your metabolites of interest.[1]
-
Erroneous Metabolic Flux Calculations: Metabolic flux analysis (MFA) relies on accurate MID data to calculate the rates of metabolic pathways.[8][9] Uncorrected data will lead to incorrect flux estimations.
Q3: How do I correct for isotopic impurity in my mass spectrometry data?
A3: Correction for isotopic impurity is a crucial data processing step that involves mathematical algorithms.[11] Several software tools are available to perform these corrections, which typically account for both natural isotope abundance and the purity of the tracer.[1][2][12] The general workflow involves:
-
Determining the Isotopic Purity of the Tracer: Obtain the isotopic enrichment information from the manufacturer's certificate of analysis for your batch of this compound.
-
Accounting for Natural Isotope Abundance: The correction algorithms use the known natural abundances of all elements in the metabolite and any derivatization agents.
-
Applying Correction Algorithms: Utilize software packages like IsoCorrectoR or other similar tools that implement matrix-based calculations to subtract the contributions of natural isotopes and tracer impurities from the raw mass spectrometry data.[1][2]
Troubleshooting Guides
Issue 1: My corrected data shows negative fractional abundance values.
-
Possible Cause: This can occur when dealing with low signal intensities or missing peaks in the mass spectra.[6] The correction algorithms may over-correct, resulting in negative values.
-
Troubleshooting Steps:
-
Verify Signal-to-Noise Ratio: Ensure that the peaks used for analysis have a sufficient signal-to-noise ratio.
-
Check for Missing Peaks: Confirm that all expected isotopologue peaks are present in the raw data.
-
Adjust Correction Parameters: Some correction software allows for adjustments. One approach is to set negative values to zero and re-normalize the MIDs.[6]
-
Consult Software Documentation: Refer to the documentation of your correction software for specific guidance on handling such issues.
-
Issue 2: The isotopic enrichment in my downstream metabolites is very low and difficult to distinguish from background.
-
Possible Cause: In in-vivo studies, the tracer can be significantly diluted, leading to very low enrichment in target metabolites, sometimes below the natural isotope abundance.[13]
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Enhance the extraction and concentration of the metabolites of interest from the sample matrix.[13]
-
Improve Mass Spectrometry Method: Optimize the instrument settings for sensitivity and resolution. High-resolution mass spectrometry can help distinguish between isotopologues with small mass differences.[14]
-
Utilize Sensitive Quantification Methods: Employ selected ion monitoring (SIM) or parallel reaction monitoring (PRM) for more sensitive and specific detection of your target ions.
-
Implement Advanced Data Processing: Use specialized data processing workflows designed to accurately quantify low isotopic enrichment.[13]
-
Experimental Protocol: Correction for Isotopic Impurity
This section outlines a typical experimental workflow for a stable isotope tracing experiment using this compound, including the crucial data correction step.
1. Cell Culture and Isotope Labeling:
- Culture cells in a medium containing a known concentration of this compound for a specified duration to achieve a metabolic steady state.
2. Metabolite Extraction:
- Quench metabolism rapidly and extract metabolites using a suitable solvent (e.g., cold methanol/water).
3. Sample Analysis by Mass Spectrometry:
- Analyze the extracted metabolites using a mass spectrometer (e.g., GC-MS or LC-MS) to obtain the mass isotopologue distributions of target metabolites.
4. Data Correction and Analysis:
- Input Data: Raw mass spectrometry data showing the intensity of each mass isotopomer.
- Correction Software: Utilize a tool like IsoCorrectoR.[1][2]
- Correction Parameters:
- Metabolite Formula: Provide the chemical formula of the target metabolite (and any derivatives).
- Tracer Information: Input the isotopic composition of the this compound tracer, including its purity.
- Natural Abundances: The software will use default natural isotope abundances.
- Output: Corrected mass isotopologue distributions that reflect the true incorporation of the tracer.
Data Presentation
Table 1: Hypothetical Raw vs. Corrected Mass Isotopologue Distribution (MID) for a Downstream Metabolite
| Mass Isotopomer | Raw Abundance (%) | Corrected Abundance (%) |
| M+0 | 30.5 | 35.2 |
| M+1 | 15.2 | 12.8 |
| M+2 | 25.8 | 24.5 |
| M+3 | 18.3 | 17.9 |
| M+4 | 7.6 | 7.1 |
| M+5 | 2.6 | 2.5 |
This table illustrates how the correction for natural abundance and tracer impurity can shift the calculated distribution of mass isotopomers.
Visualizations
Caption: Workflow for correcting isotopic impurity in stable isotope tracing experiments.
Caption: Simplified metabolic pathway showing the entry of L-Glutamine into central carbon metabolism.
References
- 1. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Glutamine (2,3,3,4,4-Dâ , 97-98%; ¹âµNâ, 97-98%) - Cambridge Isotope Laboratories, DNLM-6997-0.25 [isotope.com]
- 4. L-Glutamine (2,3,3,4,4-Dâ , 97-98%; ¹âµNâ, 97-98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. Cambridge Isotope Laboratories L-GLUTAMINE (2,3,3,4,4-D5, 97-98%; 15N2, | Fisher Scientific [fishersci.com]
- 6. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Validity of natural isotope abundance correction for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data fr… [ouci.dntb.gov.ua]
- 11. en-trust.at [en-trust.at]
- 12. A Flexible Tool to Correct Superimposed Mass Isotopologue Distributions in GC-APCI-MS Flux Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize glutamine degradation during cell culture experiments
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to minimize L-glutamine degradation in cell culture experiments, ensuring experimental reproducibility and optimal cell health.
Troubleshooting Guide
Unexpected results in cell culture can often be traced back to the degradation of media components. L-glutamine, a critical amino acid for cellular metabolism, is notoriously unstable in liquid media. This section provides a systematic approach to identifying and resolving issues related to glutamine degradation.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Cell Growth or Reduced Viability | Depletion of L-glutamine; Accumulation of toxic ammonia from L-glutamine degradation.[1][2][3] | 1. Add fresh L-glutamine to the media just before use. 2. Switch to a stabilized dipeptide form of glutamine, such as L-alanyl-L-glutamine.[2][4][5] 3. Perform regular media changes to remove accumulated ammonia. 4. Monitor ammonia levels in the culture. |
| Decreasing pH of Culture Medium | Accumulation of pyroglutamic acid, a byproduct of L-glutamine degradation.[2] | 1. Ensure the medium is buffered correctly. 2. Switch to a stabilized glutamine dipeptide, which reduces the formation of acidic byproducts.[2] |
| Visible Precipitate in Media After Storage | This is generally not a direct result of glutamine degradation but can be related to pH changes affecting other media components. | 1. Store media at the recommended temperature (2-8°C). 2. Avoid repeated warming and cooling cycles. |
| Altered Protein Glycosylation Patterns | High concentrations of ammonia can interfere with cellular processes, including protein glycosylation.[2][3][6] | 1. Minimize ammonia accumulation by using fresh media or a stabilized glutamine substitute.[7] 2. Consider using media formulations with lower L-glutamine concentrations if your cell line permits. |
Quantitative Data Summary
The stability of L-glutamine is highly dependent on environmental factors. The following tables provide data on its degradation rates and compare its stability to a common dipeptide substitute.
Table 1: L-Glutamine Degradation Rates in Liquid Media
| Temperature | pH | Degradation Rate (% per day) | Key Findings |
| 4°C | ~7.4 | ~0.15% - 1.1% | Degradation is slow but still occurs during refrigerated storage.[8][9] |
| 22-24°C (Room Temp) | 6.5 - 7.8 | ~0.23% - 0.8% | The rate is variable and significantly influenced by the solution's composition and pH.[8] |
| 37°C | ~7.4 | ~7% - 10% | Significant degradation occurs at standard incubation temperatures, leading to rapid depletion and ammonia buildup.[6][9] |
| 37°C | 6.8 - 7.8 | Increases with pH | The rate of degradation accelerates as the pH becomes more alkaline.[10][11] |
Table 2: Stability Comparison of L-Glutamine vs. L-alanyl-L-glutamine (Dipeptide Substitute)
| Compound | Condition | % Remaining after 7 days | Ammonia Level | Reference |
| L-Glutamine | DMEM at 37°C | < 50% | Significantly Increased | [2] |
| L-alanyl-L-glutamine (e.g., GlutaMAX™) | DMEM at 37°C | > 90% | Minimally Increased | [2] |
Experimental Protocols
Protocol for Measuring Glutamine Concentration in Cell Culture Media
This protocol outlines a general method for quantifying glutamine, which can be adapted for various techniques like HPLC or commercially available assay kits.
1. Sample Preparation:
- Collect 1-2 mL of cell culture supernatant at different time points (e.g., 0, 24, 48, 72 hours).
- To remove cells and debris, centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[12]
- Collect the supernatant. For many assays, it's necessary to deproteinize the sample. This can be done using a 10 kDa spin filter.[12]
- Store the processed samples at -80°C until analysis to prevent further degradation.[8]
2. Quantification Method (Example using a Fluorometric Assay Kit):
- Prepare a standard curve using the glutamine standards provided in the kit.[12] The standards should be prepared in a similar matrix to the samples (e.g., non-conditioned, deproteinized media) for accuracy.[12]
- For each sample, prepare two reactions: one with the glutaminase enzyme (+G) and one without (-G).[12] The -G reaction measures the background glutamate level.
- Add the reaction mix, containing a probe and other necessary enzymes, to both the standards and the samples.[12]
- Incubate the plate at 37°C for 30 minutes, protected from light.[12]
- Measure the fluorescence using a microplate reader at the recommended excitation and emission wavelengths (e.g., 530-570 nm excitation, 590-600 nm emission).[12]
3. Data Analysis:
- Generate a standard curve by plotting the fluorescence readings of the standards against their known concentrations.
- For each experimental sample, subtract the fluorescence reading of the -G well from the +G well to get the net fluorescence corresponding to the glutamine concentration.[12]
- Determine the glutamine concentration in your samples by extrapolating from the standard curve.[13]
Frequently Asked Questions (FAQs)
Q1: Why is L-glutamine unstable in cell culture media?
L-glutamine is chemically unstable in aqueous solutions. It spontaneously undergoes a non-enzymatic cyclization to form pyroglutamic acid (also known as pyrrolidonecarboxylic acid) and ammonia.[2][6] This degradation process is accelerated by factors such as increased temperature and pH.[2][10]
Caption: Chemical degradation pathway of L-glutamine.
Q2: What are the degradation products of L-glutamine and are they harmful to cells?
The primary degradation products are pyroglutamic acid and ammonia.[1] While pyroglutamic acid is generally not considered toxic to cells in culture, the accumulation of ammonia is a significant concern.[6] High levels of ammonia can be toxic, inhibiting cell growth, reducing viability, and altering cellular metabolism and protein glycosylation.[2][3][6][7]
Q3: How do temperature and pH affect L-glutamine stability?
-
Temperature: The rate of glutamine degradation is highly dependent on temperature. Storing glutamine-supplemented media at 37°C significantly accelerates its breakdown compared to storage at 2-8°C.[6] For long-term storage, freezing at -20°C or -80°C is recommended as degradation is minimal or undetectable at these temperatures.[8]
-
pH: Glutamine degradation increases with rising pH values within the typical physiological range of cell culture (6.8-7.8).[10][11] Maximum stability is generally observed in a pH range of 5.0 to 7.5.[14]
Q4: What are the best practices for storing L-glutamine solutions and supplemented media?
To maximize shelf-life, it is best to buy powdered media and hydrate it just before use. If using liquid media, purchase it without L-glutamine and add a sterile, frozen L-glutamine solution immediately before starting your experiment.[6] Store stock solutions of L-glutamine frozen (-20°C). Media supplemented with L-glutamine should be stored at 2-8°C and used within a few weeks. Avoid storing supplemented media at 37°C for extended periods.[9]
Q5: What are the alternatives to L-glutamine and what are their advantages?
The most common alternatives are stable dipeptides, such as L-alanyl-L-glutamine and L-glycyl-L-glutamine. Commercially available supplements like GlutaMAX™ contain L-alanyl-L-glutamine.[2]
Advantages of Dipeptide Substitutes:
-
Stability: They are highly stable in liquid media, even at 37°C and after heat sterilization, preventing degradation during storage and incubation.[2][4][5][15][16]
-
Reduced Ammonia: Their stability significantly reduces the accumulation of toxic ammonia in the culture medium.[2][4]
-
Controlled Release: Cells possess peptidases that slowly cleave the dipeptide, releasing L-glutamine and L-alanine into the cell for use, ensuring a consistent supply.[2][17]
-
Improved Cell Performance: This leads to more consistent cell growth, higher cell densities, and extended culture viability.[2][18]
Caption: Troubleshooting decision tree for glutamine-related issues.
Q6: How do I switch from L-glutamine to a stable dipeptide substitute?
You can directly substitute L-glutamine with an equimolar concentration of a dipeptide like L-alanyl-L-glutamine.[19] For example, if your medium requires 2 mM L-glutamine, you would use 2 mM L-alanyl-L-glutamine. No adaptation period is typically required for most cell lines.
Q7: How can I tell if glutamine degradation is affecting my cell cultures?
Signs of glutamine degradation impacting your cultures include:
-
Poor or inconsistent cell growth, especially in older media.[1]
-
A drop in maximum cell density compared to previous experiments.
-
Increased cell death or signs of cellular stress.
-
A rapid decrease in the pH of your culture medium.
-
High levels of ammonia when measured directly. The toxic effects of ammonia can be observed at concentrations as low as 2-3 mM, though this is cell-line dependent.[6]
References
- 1. Glutamine Stability in Cell Culture Media - ProQuest [proquest.com]
- 2. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 3. jcmr.um.ac.ir [jcmr.um.ac.ir]
- 4. toku-e.com [toku-e.com]
- 5. shop.sartorius.com [shop.sartorius.com]
- 6. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The importance of ammonia in mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Chemical decomposition of glutamine in cell culture media: effect of media type, pH, and serum concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. Glutamine/Glutamate-Glo Assay [worldwide.promega.com]
- 14. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gendepot.com [gendepot.com]
- 16. Development of a serum-free and heat-sterilizable medium and continuous high-density cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. L-グルタミン&GlutaMAXサプリメント | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: L-Glutamine-15N2,d5 Isotope Abundance Correction
This technical support guide provides researchers, scientists, and drug development professionals with essential information for accurately correcting for natural isotope abundance in mass spectrometry data when using L-Glutamine-15N2,d5.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for natural isotope abundance in my this compound mass spectrometry data?
A1: Every element in your L-Glutamine molecule (Carbon, Hydrogen, Nitrogen, and Oxygen) has naturally occurring heavier isotopes. For instance, about 1.1% of all carbon is the heavier 13C isotope. When your mass spectrometer measures the mass-to-charge ratio of L-Glutamine, the peaks you observe are not just from your labeled compound but also from molecules that happen to contain one or more of these naturally heavy isotopes. This can lead to an overestimation of the abundance of your labeled L-Glutamine and its metabolites. Correction is crucial for accurate quantification and interpretation of metabolic flux.
Q2: What is this compound?
A2: this compound is a stable isotope-labeled form of the amino acid L-Glutamine. In this molecule, both nitrogen atoms are replaced with the heavy isotope 15N, and five hydrogen atoms are replaced with the heavy isotope deuterium (d or 2H). This labeling makes it a valuable tracer for metabolic studies.
Q3: Can I just subtract a background measurement from an unlabeled sample?
A3: While subtracting a background from an unlabeled sample can account for some instrument noise and baseline, it does not correctly account for the contribution of natural isotopes to the isotopologue distribution of your labeled compound. A more rigorous mathematical correction is required for accurate results.
Q4: What information do I need to perform the correction?
A4: To perform the correction, you will need:
-
The elemental formula of L-Glutamine (C5H10N2O3).
-
The natural isotopic abundances of Carbon, Hydrogen, Nitrogen, and Oxygen.
-
The measured intensity of each isotopologue from your mass spectrometry data.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Corrected data shows negative intensities for some isotopologues. | Overcorrection due to incorrect natural abundance values or high background noise in the measurement. | Verify the natural abundance values used in your calculation. Ensure your mass spectrometer is properly calibrated and that the signal-to-noise ratio of your measurement is adequate. Consider using a more sophisticated correction algorithm that constrains solutions to be non-negative. |
| The sum of corrected isotopologue intensities is significantly lower than the total measured intensity. | Inaccurate background subtraction or issues with the correction matrix calculation. | Review your background subtraction procedure. Double-check the formulation of your correction matrix to ensure it accurately reflects the elemental composition and isotopic abundances. |
| Isotopic enrichment appears to be higher than theoretically possible. | Incomplete correction for natural isotopes, especially for higher mass isotopologues. | Ensure your correction algorithm accounts for the probability of multiple heavy isotopes occurring in the same molecule. Re-evaluate the purity of your labeled standard. |
| High variability in corrected data between replicate samples. | Inconsistent sample preparation, instrument instability, or variable matrix effects. | Standardize your sample preparation protocol. Perform regular calibration and maintenance of your mass spectrometer. Use an internal standard to normalize for variations in sample processing and instrument response. |
Quantitative Data Summary
The correction for natural isotope abundance relies on the known distribution of stable isotopes for each element in L-Glutamine.
Table 1: Elemental Composition of L-Glutamine
| Element | Chemical Symbol | Number of Atoms |
| Carbon | C | 5 |
| Hydrogen | H | 10 |
| Nitrogen | N | 2 |
| Oxygen | O | 3 |
Table 2: Natural Isotopic Abundance of Key Elements
| Element | Isotope | Relative Abundance (%) |
| Carbon | 12C | 98.93 |
| 13C | 1.07 | |
| Hydrogen | 1H | 99.985 |
| 2H (d) | 0.015 | |
| Nitrogen | 14N | 99.63 |
| 15N | 0.37 | |
| Oxygen | 16O | 99.76 |
| 17O | 0.04 | |
| 18O | 0.20 |
Experimental Protocols
Protocol 1: Sample Preparation for Mass Spectrometry Analysis
-
Cell Culture and Labeling: Culture cells in a glutamine-free medium supplemented with a known concentration of this compound for a specified duration. Include a parallel culture with unlabeled L-Glutamine as a control.
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Derivatization (if necessary for your MS method): Follow a validated protocol for derivatizing amino acids to improve their chromatographic separation and ionization efficiency.
-
Sample Dilution: Dilute the extracted metabolites to a concentration within the linear range of your mass spectrometer.
Protocol 2: Mass Spectrometry Data Acquisition
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Chromatography: Employ a suitable liquid chromatography (LC) method to separate L-Glutamine from other metabolites.
-
Ionization: Use an appropriate ionization source, such as electrospray ionization (ESI), in positive or negative mode depending on the derivatization and desired adducts.
-
Data Acquisition: Acquire data in full scan mode to capture the entire isotopic distribution of L-Glutamine and its metabolites. Ensure the mass resolution is sufficient to resolve the isotopologues.
Protocol 3: Data Correction for Natural Isotope Abundance
The correction can be performed using a matrix-based approach. The fundamental equation is:
M = C * T
Where:
-
M is the vector of measured isotopologue intensities.
-
C is the correction matrix that accounts for natural isotope abundances.
-
T is the vector of true, corrected isotopologue intensities.
To find the true intensities, we solve for T :
T = C⁻¹ * M
The correction matrix C is constructed based on the elemental composition of L-Glutamine and the natural abundances of its constituent isotopes. Each element of the matrix C(i,j) represents the probability that the j-th true isotopologue will be measured as the i-th isotopologue due to the presence of natural heavy isotopes.
Visualizations
Caption: Workflow for correcting natural isotope abundance in mass spectrometry data.
Caption: Logical relationship for isolating the true labeled signal.
Challenges in resolving L-Glutamine-15N2,d5 from other metabolites
Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-Glutamine-15N2,d5. This resource provides troubleshooting guides and frequently asked questions to address common challenges in resolving this stable isotope-labeled amino acid from other metabolites during experimental analysis.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the analysis of this compound.
Problem 1: Poor Chromatographic Resolution of L-Glutamine from L-Glutamate
Symptoms:
-
Co-eluting or overlapping peaks for L-Glutamine and L-Glutamate in your chromatogram.
-
Inaccurate quantification due to signal overlap.
Probable Causes:
-
Suboptimal liquid chromatography (LC) or gas chromatography (GC) conditions.
-
Inadequate separation on the analytical column.
-
Similar physicochemical properties of glutamine and glutamate.
Solutions:
-
Optimize Chromatographic Method:
-
For Liquid Chromatography (LC):
-
Mobile Phase Gradient: Adjust the gradient elution profile. A shallower gradient can often improve the separation of closely eluting compounds.
-
Column Chemistry: Employ a column with a different stationary phase chemistry. For instance, if you are using a standard C18 column, consider a polar-embedded or HILIC (Hydrophilic Interaction Liquid Chromatography) column which can provide better retention and separation for polar analytes like amino acids.
-
Mobile Phase Additives: The use of ion-pairing agents or modifying the pH of the mobile phase can alter the retention times and improve resolution.[1]
-
-
For Gas Chromatography (GC):
-
Derivatization: Ensure complete derivatization of both glutamine and glutamate. Incomplete derivatization can lead to peak tailing and overlap.[2] Different derivatization reagents can be tested to achieve better separation.
-
Temperature Program: Optimize the GC oven temperature program. A slower ramp rate can enhance the separation of closely related compounds.
-
Column Selection: Utilize a capillary column with a polar stationary phase for better separation of polar derivatives.[3]
-
-
-
Sample Preparation:
Problem 2: Inaccurate Quantification due to In-Source Conversion
Symptoms:
-
Quantification of L-Glutamine is lower than expected.
-
Presence of a significant pyroglutamic acid (pGlu) peak that correlates with L-Glutamine concentration.[1][6]
Probable Causes:
-
In-source cyclization of L-Glutamine to pGlu in the mass spectrometer's electrospray ionization (ESI) source.[1][6] This is a common artifact that can lead to an underestimation of glutamine.
-
L-Glutamic acid can also undergo a similar in-source conversion.[1][6]
Solutions:
-
Optimize Mass Spectrometry Source Conditions:
-
Fragmentor Voltage: This is a critical parameter. Systematically lower the fragmentor voltage to minimize the energy in the ion source, which can reduce the extent of in-source cyclization.[1][6]
-
Source Temperature: Lowering the gas and sheath gas temperatures in the ESI source can sometimes reduce the thermal degradation of analytes.[2]
-
-
Chromatographic Separation:
-
Use of Isotopic Internal Standards:
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate this compound from other amino acids like L-Glutamate?
A1: L-Glutamine and its primary metabolite, L-Glutamate, are structurally very similar, differing only by an amide versus a carboxyl group. This results in similar physicochemical properties, making their separation by chromatography difficult. Furthermore, in biological samples, they are often present in a complex matrix with other amino acids of similar polarities, requiring highly selective analytical methods.
Q2: What is in-source cyclization and how does it affect my results?
A2: In-source cyclization is a chemical artifact that can occur in the high-energy environment of a mass spectrometer's ion source, particularly with electrospray ionization (ESI).[1][6] For L-Glutamine and L-Glutamate, this process involves the formation of pyroglutamic acid (pGlu).[1][6] This can lead to a significant underestimation of the true concentration of glutamine and glutamate in your sample, as a portion of these molecules are converted to another chemical entity before detection.[1][6]
Q3: Is derivatization necessary for the analysis of this compound?
A3: For analysis by Gas Chromatography (GC), derivatization is mandatory. Amino acids are not volatile enough to pass through a GC column in their native state. Derivatization increases their volatility.[4] For Liquid Chromatography (LC), derivatization is not always necessary but can be used to improve chromatographic properties or enhance detection sensitivity.
Q4: Can I use this compound for metabolic flux analysis?
A4: Yes, this compound is designed for use as a tracer in stable isotope tracing studies to investigate metabolic pathways. The heavy isotopes (¹⁵N and D) allow for the tracking of the glutamine molecule and its fragments as they are incorporated into downstream metabolites. This helps in understanding the metabolic fate of glutamine in various biological systems.[7][8]
Q5: What are the key mass transitions to monitor for this compound and its metabolites in an MS/MS experiment?
A5: The specific mass transitions will depend on the derivatization method used (for GC-MS) and the ionization mode. It is essential to determine these empirically by infusing a standard of this compound and its expected unlabeled and labeled metabolites. For tandem mass spectrometry, understanding the fragmentation pathways is crucial for setting up multiple-reaction monitoring (MRM) scans.[2]
Data and Protocols
Quantitative Data Summary
Table 1: Example MRM Transitions for LC-MS/MS Analysis of Glutamine and Related Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Glutamine | 147.1 | 84.1 | 15 |
| L-Glutamate | 148.1 | 84.1 | 15 |
| This compound | 154.1 | 89.1 | 15 |
| Pyroglutamic Acid | 130.1 | 84.1 | 12 |
| Note: These values are illustrative and should be optimized for your specific instrument and experimental conditions. |
Experimental Protocols
Protocol 1: Sample Preparation from Cell Culture for Metabolomics
-
Cell Quenching and Extraction:
-
Aspirate the cell culture medium.
-
Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the culture dish to quench metabolic activity.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
-
Protein Precipitation and Clarification:
-
Vortex the cell lysate thoroughly.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the metabolites.
-
The supernatant can be directly analyzed by LC-MS or dried down and reconstituted in a suitable solvent. For GC-MS analysis, the dried extract must be derivatized.
-
Protocol 2: Derivatization for GC-MS Analysis
-
Drying: Ensure the metabolite extract is completely dry. This can be achieved using a vacuum centrifuge or a stream of nitrogen gas.
-
Derivatization Reaction:
-
Add the derivatization reagent (e.g., a mixture of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMSCI) in pyridine).
-
Incubate the mixture at a specific temperature (e.g., 60-70°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
-
Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.
Visualizations
Caption: A typical experimental workflow for metabolomic analysis.
Caption: Metabolic conversion of L-Glutamine to L-Glutamate.
Caption: In-source cyclization of L-Glutamine to pyroglutamic acid.
References
- 1. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.cbc.osu.edu [research.cbc.osu.edu]
- 3. researchgate.net [researchgate.net]
- 4. alexandraatleephillips.com [alexandraatleephillips.com]
- 5. Determination of 4-aminobutyric acid, aspartate, glutamate and glutamine and their 13C stable-isotopic enrichment in brain tissue by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An artifact in LC-MS/MS measurement of glutamine and glutamic acid: in-source cyclization to pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NMR Parameters for L-Glutamine-¹⁵N₂,d₅
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Nuclear Magnetic Resonance (NMR) experiments for the detection of L-Glutamine-¹⁵N₂,d₅.
Troubleshooting Guide
This guide addresses common issues encountered during the NMR analysis of L-Glutamine-¹⁵N₂,d₅.
Question: Why is my ¹⁵N signal intensity low or the signal-to-noise ratio (S/N) poor?
Answer: Low ¹⁵N signal intensity is a common challenge due to the low gyromagnetic ratio of the ¹⁵N nucleus. Several factors can contribute to a poor signal-to-noise ratio:
-
Insufficient Sample Concentration: The signal intensity is directly proportional to the concentration of the labeled glutamine in the sample. For small molecules, a higher concentration is generally better.
-
Improper Pulse Sequence Parameters:
-
Recycling Delay (d1): The relaxation delay between scans may be too short, leading to saturation of the signal. The d1 delay should be at least 1.5 times the longest T₁ relaxation time of the ¹⁵N nuclei. For glutamine, the ¹⁵N T₁ can be several seconds.[1]
-
Number of Scans (ns): The S/N ratio increases with the square root of the number of scans. If the signal is weak, increasing the number of scans can significantly improve the S/N.
-
-
Suboptimal Probe Tuning: The NMR probe must be properly tuned to the ¹⁵N frequency. A poorly tuned probe will result in inefficient transfer of radiofrequency pulses and a significant loss of signal.
-
Sample Conditions: The presence of paramagnetic impurities can lead to line broadening and a decrease in signal intensity. Ensure that all glassware is clean and that the solvent does not contain paramagnetic contaminants.[2]
Troubleshooting Workflow for Low Signal-to-Noise
Caption: A decision tree for troubleshooting low signal-to-noise in ¹⁵N NMR experiments.
Question: I am observing artifacts in my 2D ¹H-¹⁵N HSQC spectrum. What could be the cause?
Answer: Artifacts in 2D HSQC spectra can arise from several sources and may complicate data interpretation.[3] Common artifacts and their potential causes include:
-
t₁ Noise: This appears as horizontal streaks in the 2D spectrum at the frequency of intense signals (like residual water or unlabeled metabolites). It can be caused by instrument instability or temperature fluctuations during the experiment.
-
Quadrature Images (Ghost Peaks): These are false signals that appear mirrored across the center of the spectrum in the indirect (¹⁵N) dimension. They often result from improper phase cycling or pulse imperfections.
-
Phasing Issues: If the spectrum cannot be properly phased (i.e., all peaks having a pure absorption lineshape), it could be due to off-resonance effects or incorrect pulse calibration.[4]
To mitigate these artifacts, consider the following:
-
Use pulsed-field gradients to suppress unwanted signals and artifacts.[4]
-
Ensure proper water suppression if working in H₂O.
-
Carefully calibrate the 90° pulse widths for both ¹H and ¹⁵N.
Question: How can I accurately quantify the concentration of L-Glutamine-¹⁵N₂,d₅ in my sample?
Answer: Accurate quantification using NMR requires careful experimental setup and data processing.[5]
-
Use of an Internal Standard: The most reliable method for quantification is to add a known concentration of an internal standard to your sample. The standard should be chemically inert, have a simple spectrum that does not overlap with your signals of interest, and have a known number of nuclei.
-
Ensure Full Relaxation: To ensure that the signal intensity is directly proportional to the concentration, the recycle delay (d1) must be long enough to allow for complete T₁ relaxation of both the glutamine and the internal standard. This is typically set to 5 times the longest T₁.
-
Integration: The concentration of L-Glutamine-¹⁵N₂,d₅ can be calculated by comparing the integral of its ¹H or ¹⁵N peak to the integral of the internal standard's peak, taking into account the number of nuclei contributing to each signal. For 2D HSQC, volume integration of the cross-peaks can be used, although this can be less accurate due to variations in cross-peak intensity.[6]
Frequently Asked Questions (FAQs)
Q1: What is the optimal sample preparation protocol for L-Glutamine-¹⁵N₂,d₅ NMR?
A1: Proper sample preparation is critical for obtaining high-quality NMR data.[7][8]
-
Solvent: Choose a deuterated solvent in which your sample is highly soluble. For biological samples, this is often D₂O with a buffered pH.
-
Concentration: Aim for a concentration of at least 1 mM. Higher concentrations will yield better signal-to-noise in a shorter amount of time.
-
pH: The chemical shifts of glutamine's protons and nitrogens are sensitive to pH. It is crucial to use a buffer to maintain a stable pH throughout the experiment. A common choice is a phosphate buffer at a physiological pH of ~7.4.
-
Clarity: Ensure your sample is free of any particulate matter by filtering it into the NMR tube. Solids can degrade spectral quality by affecting the magnetic field homogeneity.[8]
Q2: Which NMR experiment is best for detecting L-Glutamine-¹⁵N₂,d₅?
A2: The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is the most common and effective method for detecting ¹⁵N-labeled molecules.[9] This 2D experiment correlates the chemical shifts of ¹⁵N nuclei with their directly attached protons, providing excellent sensitivity and resolution.[9] The resulting spectrum will show a cross-peak for each unique ¹⁵N-¹H pair in the molecule.
Q3: What are the expected ¹H and ¹⁵N chemical shifts for L-Glutamine-¹⁵N₂,d₅?
A3: The exact chemical shifts will depend on the solvent, pH, and temperature. However, approximate chemical shifts in water at neutral pH are:
-
α-Amine (¹⁵N-H): ~8.3 ppm (¹H), ~30 ppm (¹⁵N)
-
Side-chain Amide (¹⁵N-H₂): ~7.5 ppm and ~6.9 ppm (¹H), ~112 ppm (¹⁵N)
Q4: How does the deuterium (d₅) labeling affect the NMR parameters?
A4: The deuterium labeling at the C2, C3, and C4 positions has several effects:
-
¹H Spectrum Simplification: The absence of protons at these positions simplifies the ¹H spectrum, as there will be no J-coupling between the amide/amine protons and the carbon backbone protons.
-
Relaxation Times: Deuteration can lead to longer T₂ (transverse) relaxation times for nearby protons and carbons by reducing dipolar relaxation pathways. This can result in sharper lines and improved signal-to-noise.[10]
Quantitative Data Summary
The following table summarizes key NMR parameters for L-Glutamine. Note that these values can vary depending on experimental conditions.
| Parameter | Nucleus | Approximate Value | Reference |
| T₁ Relaxation Time | ¹⁵Nγ (side-chain) | 4.1 s (intracellular) | [1] |
| T₁ Relaxation Time | ¹⁵Nω,ω' (arginine model) | 1.1 - 4.6 s | [1] |
| ¹J(¹⁵N-¹H) Coupling | Amide/Amine | ~90 Hz | [11] |
Experimental Protocols
Protocol 1: Sample Preparation
-
Weigh out the required amount of L-Glutamine-¹⁵N₂,d₅ to achieve the desired concentration (e.g., 1.53 mg for a 10 mM solution in 1 mL).
-
Dissolve the compound in a deuterated buffer (e.g., 50 mM sodium phosphate in 99.9% D₂O, pH 7.4).
-
Add a known concentration of an internal standard for quantification if required (e.g., DSS or TSP).
-
Vortex the sample until the solute is completely dissolved.
-
Filter the solution through a 0.22 µm syringe filter directly into a clean, high-quality NMR tube.
-
Cap the NMR tube and label it appropriately.
Protocol 2: ¹H-¹⁵N HSQC Experiment Setup
-
Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.
-
Tune and match the probe for both the ¹H and ¹⁵N channels.
-
Load a standard sensitivity-enhanced ¹H-¹⁵N HSQC pulse sequence with pulsed-field gradients for coherence selection and water suppression.
-
Set the spectral widths to cover the expected chemical shift ranges for both ¹H (e.g., 12 ppm) and ¹⁵N (e.g., 40 ppm centered around 70 ppm).
-
Set the carrier frequencies for both dimensions to be in the center of the expected signals.
-
Calibrate the 90° pulse widths for both ¹H and ¹⁵N.
-
Set the number of scans (e.g., 8-16 for a concentrated sample) and the number of increments in the indirect dimension (e.g., 128-256).
-
Set the relaxation delay (d1) to at least 1.5 seconds.
-
Acquire the data.
-
Process the 2D data with appropriate window functions (e.g., squared sine bell) and perform Fourier transformation, followed by phase and baseline correction.
Experimental Workflow for ¹H-¹⁵N HSQC
Caption: A flowchart outlining the key steps in acquiring a ¹H-¹⁵N HSQC spectrum.
References
- 1. Nitrogen-15 spin-lattice relaxation times of amino acids in Neurospora crassa as a probe of intracellular environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 3. Origin and remedy for HSQC artifacts in proton-detected INADEQUATE spectra - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Origin and removal of mixed-phase artifacts in gradient sensitivity enhanced heteronuclear single quantum correlation spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Non-Uniform Sampling 2D 1H–13C HSQC Spectra for Semi-Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. protein-nmr.org.uk [protein-nmr.org.uk]
- 10. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitrogen NMR [chem.ch.huji.ac.il]
Technical Support Center: L-Glutamine-15N2,d5 Isotope Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with incomplete labeling in metabolic studies using L-Glutamine-15N2,d5.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of incomplete labeling of downstream metabolites when using this compound?
Incomplete labeling can arise from several factors related to both experimental setup and cellular metabolism:
-
Presence of Unlabeled Glutamine: The primary source of incomplete labeling is the presence of unlabeled glutamine in the cell culture medium. Standard fetal bovine serum (FBS) contains significant amounts of amino acids, including glutamine, which will compete with the labeled tracer and dilute the isotopic enrichment of intracellular pools.[1]
-
Insufficient Labeling Time: Metabolic pathways require time to reach isotopic steady state, where the isotopic enrichment of precursor and product pools becomes constant. If the labeling duration is too short, downstream metabolites will not be fully labeled. The time to reach steady state varies between pathways, with glycolysis being relatively fast (minutes) while the TCA cycle and nucleotide biosynthesis take longer (hours).[2]
-
Cellular Glutamine Synthesis: Some cell lines can synthesize glutamine de novo, which will introduce unlabeled molecules into the glutamine pool and dilute the tracer.
-
Metabolic Scrambling and Alternate Nutrient Sources: Cells can utilize other nutrients from the medium that can feed into the same metabolic pathways as glutamine. For example, glucose-derived carbons can enter the TCA cycle.[1] This metabolic flexibility can lead to the production of unlabeled or partially labeled downstream metabolites.
-
Slow Metabolic Flux: Pathways with slow turnover rates will take longer to incorporate the label, resulting in incomplete labeling within a typical experimental timeframe.
Q2: How can I optimize my experimental protocol to maximize labeling efficiency?
To improve the incorporation of this compound into downstream metabolites, consider the following protocol optimizations:
-
Use Dialyzed Fetal Bovine Serum (FBS): Dialyzed FBS has been processed to remove small molecules, including amino acids, thus minimizing the dilution of your isotopic tracer.[1]
-
Optimize Labeling Duration: Perform a time-course experiment to determine the optimal labeling duration for your specific cell line and pathways of interest to ensure they reach isotopic steady state.[2]
-
Use Glutamine-Free Medium: Start with a basal medium that does not contain glutamine, and then supplement it with your this compound tracer.[3]
-
Pre-incubation with Label-Free, Glutamine-Free Medium: Before adding the labeled glutamine, you can wash the cells and pre-incubate them for a short period in a glutamine-free medium to deplete the intracellular unlabeled glutamine pools.
-
Ensure Adequate Tracer Concentration: While avoiding toxic levels, ensure the concentration of this compound is sufficient to support cellular metabolism and outcompete any residual unlabeled sources.
Troubleshooting Guides
Problem 1: My mass spectrometry data shows a complex mixture of labeled and unlabeled isotopologues for my target metabolite.
This is a common issue stemming from multiple sources of the metabolite.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Unlabeled Glutamine in Media | Switch to a glutamine-free basal medium supplemented with this compound and use dialyzed FBS.[1][3] |
| Contribution from Other Nutrients | Analyze the labeling patterns of metabolites from parallel experiments using other labeled nutrients (e.g., 13C-glucose) to understand the contribution of different substrates to the metabolite pool. |
| De Novo Synthesis | If your cell line is capable of de novo glutamine synthesis, consider using inhibitors of the relevant biosynthetic pathways if experimentally appropriate. |
| Insufficient Equilibration Time | Increase the labeling time to allow for complete turnover of the metabolite pool. Perform a time-course experiment to determine when isotopic steady state is reached.[2] |
Problem 2: The isotopic enrichment of my target metabolite is lower than expected.
Low enrichment can be a sign of significant dilution of the isotopic tracer.
Troubleshooting Steps:
-
Verify Media Composition: Double-check that you are using glutamine-free media and dialyzed FBS.
-
Assess Cell Health and Proliferation: High cell density or rapid proliferation can lead to faster nutrient depletion and potential reliance on alternative metabolic pathways. Ensure consistent cell seeding densities across experiments.[1]
-
Measure Extracellular Glutamine Concentration: Monitor the concentration of labeled glutamine in the media over the course of your experiment to ensure it is not being depleted prematurely.[1]
-
Analyze Precursor Enrichment: Measure the isotopic enrichment of the direct precursor to your metabolite of interest (e.g., glutamate or α-ketoglutarate). If the precursor enrichment is low, the issue lies upstream in glutamine uptake or metabolism.
Experimental Protocol: this compound Labeling for LC-MS Analysis
This protocol provides a general framework for stable isotope tracing experiments in cultured mammalian cells.
-
Cell Seeding: Plate cells at a density that will result in 70-90% confluency at the time of harvest.[1]
-
Media Preparation: Prepare glutamine-free DMEM or RPMI-1640 supplemented with 10% dialyzed FBS and the desired concentration of this compound.
-
Labeling:
-
Aspirate the regular growth medium from the cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
Incubate for the desired duration (determined by a preliminary time-course experiment).
-
-
Metabolite Extraction:
-
Place the culture plates on ice and aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them.
-
Transfer the cell lysate to a microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the samples and incubate at -80°C to precipitate proteins.
-
Centrifuge at high speed to pellet the protein and cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract using a speed vacuum or nitrogen evaporator.
-
-
LC-MS Analysis:
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Analyze the samples using a high-resolution mass spectrometer to detect the mass isotopologue distributions of your target metabolites.
-
Data Analysis: Correcting for Natural Isotope Abundance
It is crucial to correct for the natural abundance of heavy isotopes (e.g., 13C, 15N) in your mass spectrometry data to accurately determine the extent of labeling from the tracer. Several software tools and algorithms are available for this purpose. The general principle involves using the known natural abundance of isotopes and the chemical formula of the metabolite to calculate the expected mass isotopomer distribution for an unlabeled compound. This theoretical distribution is then used to correct the measured distribution of your labeled samples.[4][5]
Visualizing Metabolic Pathways and Workflows
Glutamine Metabolism and Entry into the TCA Cycle
Caption: Metabolic fate of this compound entering the TCA cycle.
Experimental Workflow for Stable Isotope Tracing
Caption: A typical workflow for a stable isotope tracing experiment.
Logical Relationship for Troubleshooting Incomplete Labeling
Caption: A decision tree for troubleshooting incomplete labeling.
References
- 1. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating L-Glutamine-¹⁵N₂,d₅ Incorporation Efficiency by Mass Spectrometry
For researchers, scientists, and drug development professionals, stable isotope tracing is a cornerstone of metabolic research. This guide provides a comprehensive comparison of L-Glutamine-¹⁵N₂,d₅ with other common glutamine tracers and details the experimental validation of its incorporation efficiency using mass spectrometry.
L-Glutamine, a vital nutrient for proliferating cells, plays a central role in cellular metabolism, contributing to the tricarboxylic acid (TCA) cycle, nucleotide biosynthesis, and redox homeostasis.[1][2] Stable isotope-labeled glutamine tracers, in conjunction with mass spectrometry, allow for the precise tracking of glutamine's metabolic fate. L-Glutamine-¹⁵N₂,d₅, with its dual labeling of nitrogen and deuterium, offers a unique tool for dissecting both the nitrogen flux and the carbon backbone transformations of glutamine metabolism.
Comparison of Common L-Glutamine Tracers
The choice of an appropriate L-Glutamine tracer is dictated by the specific metabolic pathway under investigation. While direct quantitative comparisons of incorporation efficiency are context-dependent and not widely published, the following table outlines the primary applications and metabolic insights offered by different L-Glutamine isotopologues.
| Tracer | Primary Application | Metabolic Pathways Elucidated | Key Considerations |
| L-Glutamine-¹⁵N₂,d₅ | Simultaneous tracking of nitrogen and carbon backbone fate. | Nitrogen flux into amino acids and nucleotides; Glutamine's contribution to the TCA cycle. | Deuterium labeling can sometimes lead to kinetic isotope effects or changes in chromatographic retention time.[3] |
| L-Glutamine-¹³C₅ | Tracing the carbon skeleton of glutamine. | Anaplerosis into the TCA cycle (oxidative and reductive carboxylation); Fatty acid synthesis. | Provides a comprehensive view of glutamine's carbon contribution to central carbon metabolism. |
| L-Glutamine-¹⁵N₂ | Specifically tracking the fate of both nitrogen atoms. | De novo nucleotide synthesis; Transamination reactions; Amino acid synthesis. | Ideal for studies focused on nitrogen metabolism and its downstream products. |
| L-Glutamine-¹³C₅,¹⁵N₂ | Comprehensive tracing of both carbon and nitrogen atoms. | Complete fate mapping of the glutamine molecule. | Offers the most detailed information but can lead to complex mass isotopologue distributions. |
Experimental Protocol for Validating L-Glutamine-¹⁵N₂,d₅ Incorporation
This protocol outlines a typical workflow for validating the incorporation of L-Glutamine-¹⁵N₂,d₅ into downstream metabolites in a cell culture model.
I. Cell Culture and Labeling
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and enter the exponential growth phase.
-
Media Preparation: Prepare glutamine-free culture medium supplemented with dialyzed fetal bovine serum. Just before the experiment, add L-Glutamine-¹⁵N₂,d₅ to the desired final concentration (e.g., 2 mM).
-
Labeling: Remove the standard culture medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and replace it with the L-Glutamine-¹⁵N₂,d₅-containing medium.
-
Incubation: Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of label incorporation. The optimal time will depend on the metabolic pathway of interest.[4]
II. Metabolite Extraction
-
Quenching and Washing: Aspirate the labeling medium and quickly wash the cells with ice-cold PBS to quench metabolic activity.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cells. Scrape the cells and transfer the cell lysate into a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet protein and cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the polar metabolites for LC-MS/MS analysis.
III. LC-MS/MS Analysis
-
Chromatographic Separation: Separate the metabolites using a suitable liquid chromatography method, such as HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase chromatography.
-
Mass Spectrometry Detection: Analyze the eluent using a high-resolution mass spectrometer capable of distinguishing between the different isotopologues. Use a targeted approach (e.g., Selected Reaction Monitoring - SRM) to quantify the labeled and unlabeled forms of key downstream metabolites.[5]
-
Data Acquisition: Acquire data in both positive and negative ionization modes to cover a broader range of metabolites.
Critical Consideration: During mass spectrometry analysis, be aware of the potential for in-source cyclization of glutamine to pyroglutamic acid, which can lead to inaccurate quantification.[6] Chromatographic separation of these two compounds is crucial.
IV. Data Analysis and Validation of Incorporation Efficiency
-
Peak Integration: Integrate the peak areas for the different mass isotopologues of glutamine and its downstream metabolites.
-
Correction for Natural Isotope Abundance: Correct the raw peak areas for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N) to accurately determine the fractional enrichment from the tracer.
-
Calculation of Incorporation Efficiency: The incorporation efficiency is typically expressed as the percentage of the metabolite pool that is labeled with the stable isotope. This is calculated for each metabolite at each time point.
Fractional Enrichment (%) = (Sum of labeled isotopologue peak areas) / (Sum of all isotopologue peak areas) * 100
Visualizing the Workflow and Metabolic Pathways
To better understand the experimental process and the metabolic context, the following diagrams have been generated.
Caption: Experimental workflow for validating L-Glutamine-¹⁵N₂,d₅ incorporation.
References
- 1. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Metabolic Labeling: L-Glutamine-15N2,d5 versus SILAC for Quantitative Proteomics
For researchers, scientists, and drug development professionals navigating the landscape of quantitative proteomics, selecting the appropriate metabolic labeling strategy is paramount for achieving accurate and reproducible results. This guide provides an objective comparison between the well-established Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodology and the use of L-Glutamine-15N2,d5, supported by experimental principles and data.
Executive Summary
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted technique for accurate mass spectrometry-based quantification of proteins.[1][2][3] It relies on the metabolic incorporation of "heavy" stable isotope-labeled essential amino acids, typically L-arginine and L-lysine, into the entire proteome of cultured cells.[4] In contrast, while isotopically labeled L-glutamine, such as this compound, is a valuable tool for metabolic flux analysis, its use as a direct replacement for arginine and lysine in SILAC-based global quantitative proteomics is fraught with challenges.[5][6][7] The central metabolic role of glutamine leads to the widespread distribution of its isotopic label to other amino acids, complicating data analysis and compromising quantitative accuracy. This guide will delve into the principles, protocols, and data interpretation of both approaches, highlighting the strengths of SILAC and the metabolic hurdles of a glutamine-based labeling strategy for global protein quantification.
Principles of Metabolic Labeling: A Head-to-Head Comparison
| Feature | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | This compound Labeling |
| Labeling Principle | Metabolic incorporation of stable isotope-labeled essential amino acids (typically L-arginine and L-lysine) into all newly synthesized proteins.[3][4] | Metabolic incorporation of stable isotope-labeled L-glutamine. |
| Specificity of Label | High. Trypsin, the most common enzyme used in proteomics, cleaves after arginine and lysine, ensuring that the vast majority of resulting peptides contain a single labeled amino acid. | Low for global proteomics. Glutamine is a central metabolic hub, and its nitrogen and carbon backbones are used in the synthesis of other amino acids, including glutamate, aspartate, and alanine.[8] This leads to the label being distributed across multiple amino acids. |
| Quantitative Accuracy | High. The 1:1 mixing of "light" and "heavy" labeled cell populations early in the workflow minimizes experimental variability.[1] Ratios of heavy to light peptide intensities in the mass spectrometer directly reflect relative protein abundance.[3] | Compromised for global proteomics. The metabolic conversion of labeled glutamine to other amino acids makes it difficult to assign a specific isotopic signature to a single precursor amino acid, thus confounding the straightforward interpretation of peptide ratios for protein quantification. |
| Primary Application | Global quantitative proteomics, protein-protein interaction studies, post-translational modification analysis, and protein turnover studies.[1] | Metabolic flux analysis, tracing the fate of glutamine in specific metabolic pathways.[5][7] |
| Key Advantage | High accuracy and reproducibility for global protein quantification.[1] | Excellent for tracing the metabolic fate of glutamine. |
| Key Disadvantage | Arginine-to-proline conversion can occur in some cell lines, which can complicate data analysis if not addressed.[9][10][11] The cost of labeled amino acids can also be a factor. | Widespread metabolic conversion of glutamine makes it unsuitable for straightforward global quantitative proteomics using a standard SILAC workflow.[8] |
Experimental Protocols
SILAC Experimental Protocol
This protocol outlines a standard SILAC experiment for comparing two cell populations (e.g., control vs. treated).
1. Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
For the "light" population, use a standard cell culture medium.
-
For the "heavy" population, use a SILAC-specific medium that lacks arginine and lysine, supplemented with heavy isotope-labeled L-arginine (e.g., 13C6-L-arginine) and L-lysine (e.g., 13C6,15N2-L-lysine).[12]
-
Subculture the cells for at least five to six generations in their respective media to ensure complete incorporation of the labeled amino acids.[12]
2. Experimental Treatment:
-
Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells) while maintaining the other as a control.
3. Cell Harvesting and Lysis:
-
Harvest both cell populations.
-
Count the cells from each population and mix them in a 1:1 ratio.
-
Lyse the combined cell pellet using a suitable lysis buffer.
4. Protein Digestion:
-
Perform in-solution or in-gel digestion of the protein lysate using trypsin. Trypsin specifically cleaves C-terminal to arginine and lysine residues.
5. Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Data Analysis:
-
Identify and quantify the "light" and "heavy" peptide pairs. The ratio of the intensities of the heavy to light peptides for a given protein corresponds to the relative abundance of that protein between the two conditions.
This compound Labeling for Metabolic Tracing (Not for Global Proteomics)
This protocol is for tracing the metabolic fate of glutamine and is not recommended for global protein quantification in a SILAC-like manner.
1. Cell Culture:
-
Culture cells in a standard medium.
2. Isotope Labeling:
-
Replace the standard medium with a medium containing this compound for a defined period.
3. Metabolite Extraction:
-
Harvest the cells and perform a metabolite extraction procedure.
4. Analysis:
-
Analyze the extracted metabolites using mass spectrometry or NMR to determine the incorporation of the isotopic label into glutamine and other downstream metabolites.
Mandatory Visualizations
SILAC Experimental Workflow
Caption: A schematic of the SILAC experimental workflow.
Metabolic Fate of Key Amino Acids
Caption: Simplified metabolic pathways of Arginine and Glutamine.
The Challenge of Arginine-to-Proline Conversion in SILAC
A known phenomenon in SILAC is the metabolic conversion of arginine to proline in some cell lines.[9][10] This can lead to the appearance of "heavy" proline in peptides, which can interfere with accurate quantification. However, this issue can be addressed by:
-
Supplementing the medium with unlabeled proline: This suppresses the enzymatic conversion of arginine to proline.[9]
-
Using cell lines with lower rates of conversion.
-
Accounting for the conversion in the data analysis software.
Why this compound is Not a Direct SILAC Alternative for Global Proteomics
Glutamine is the most abundant free amino acid and plays a central role in cellular metabolism.[5][13] It serves as a primary energy source and a nitrogen donor for the synthesis of other amino acids and nucleotides.[7][13] When isotopically labeled glutamine is introduced into cells, the label is not confined to glutamine residues within proteins. Instead, it is rapidly transferred to other amino acids, most notably glutamate, but also aspartate and alanine, through the action of transaminases.[8]
This metabolic promiscuity means that a single peptide could potentially contain multiple amino acids carrying the isotopic label derived from glutamine. This would violate the fundamental assumption of SILAC, where a specific mass shift is attributed to a single type of labeled amino acid (arginine or lysine), making straightforward quantification impossible.
Conclusion
For researchers aiming to perform accurate and reproducible global quantitative proteomics, SILAC, utilizing stable isotope-labeled arginine and lysine, remains the gold standard for metabolic labeling. Its methodology is well-established, and potential issues like arginine-to-proline conversion are well-understood and can be mitigated.
While this compound is an invaluable tool for studying glutamine metabolism and tracing its metabolic fate, its inherent metabolic instability and the widespread distribution of its isotopic label make it unsuitable as a direct substitute for arginine and lysine in a standard SILAC workflow for global protein quantification. The choice between these powerful tools ultimately depends on the specific biological question being addressed. For comprehensive proteome-wide quantification, SILAC is the superior choice. For interrogating the intricacies of glutamine metabolism, labeled glutamine is the appropriate tool.
References
- 1. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 4. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Metabolomics Service for Glutamine Metabolism Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Proteomic Analysis Reveals Warburg Effect and Anomalous Metabolism of Glutamine in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring and modelling the glutamine metabolic pathway: a review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The key role of glutamine for protein expression and isotopic labeling in insect cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A genetic engineering solution to the "arginine conversion problem" in stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 13. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
L-Glutamine-15N2,d5 as an Internal Standard: A Guide to Accuracy and Precision in Bioanalysis
In the landscape of quantitative bioanalysis, particularly in mass spectrometry-based applications, the choice of a suitable internal standard is paramount to achieving accurate and precise results. This guide provides a comprehensive comparison of L-Glutamine-15N2,d5 as an internal standard for the quantification of L-glutamine, a critical amino acid in numerous physiological and pathological processes. This document is intended for researchers, scientists, and drug development professionals who require reliable and reproducible quantification of glutamine in various biological matrices.
The Critical Role of Internal Standards in Glutamine Quantification
The quantification of L-glutamine by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is fraught with challenges. One significant issue is the in-source cyclization of glutamine to pyroglutamic acid, which can lead to an underestimation of the true glutamine concentration.[1] Furthermore, matrix effects, stemming from the complex nature of biological samples, can cause ion suppression or enhancement, thereby affecting the accuracy and precision of the measurement.[2]
The use of a stable isotope-labeled internal standard that is chemically identical to the analyte is the gold standard for mitigating these issues.[3] These internal standards co-elute with the analyte and experience similar ionization effects, allowing for reliable correction of analytical variability. This compound, with its five deuterium atoms and two nitrogen-15 atoms, serves as an ideal internal standard for glutamine analysis due to its significant mass shift from the endogenous analyte, preventing isotopic interference.
Performance Comparison of Stable Isotope-Labeled Glutamine Internal Standards
While direct head-to-head comparative validation data for this compound against other internal standards is limited in publicly available literature, the performance of closely related stable isotope-labeled glutamine analogs provides a strong indication of its expected accuracy and precision. The following tables summarize the performance characteristics of methods using such standards for the quantification of glutamine in biological matrices.
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Amino Acid Quantification (including Glutamine) using a [13C, 15N]-labeled Internal Standard Mix in Mouse Plasma.[2]
| Parameter | Performance Metric |
| Linearity | |
| Correlation Coefficient (r²) | > 0.99 |
| Sensitivity | |
| Lower Limit of Quantification (LLOQ) | 80 µM |
| Accuracy | |
| Intra-day | 90.0% - 110.0% |
| Inter-day | 92.5% - 107.5% |
| Precision | |
| Intra-day (RSD) | < 10.1% |
| Inter-day (RSD) | < 9.8% |
| Recovery | |
| Extraction Recovery | 85.2% - 114.8% |
| Matrix Effect | |
| Matrix Factor | 87.3% - 112.7% |
Table 2: Performance of a GC/MS Method for [15N]Glutamine in Plasma using a Deuterated Internal Standard.[4]
| Parameter | Performance Metric |
| Precision | |
| Average Relative Standard Error | 3.8% |
It is important to note that while the data in Table 1 is from a comprehensive validation for multiple amino acids using a mix of 13C and 15N labeled standards, it demonstrates the high level of accuracy and precision that can be achieved with this type of internal standard.[2] The data in Table 2, although from a different analytical platform (GC/MS), further supports the excellent precision attainable with isotopically labeled glutamine standards.[4] Based on these findings, this compound is expected to exhibit comparable or superior performance due to its higher mass difference from the native analyte.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are key experimental protocols adapted from studies utilizing stable isotope-labeled internal standards for glutamine quantification.
Key Experiment: LC-MS/MS Quantification of Glutamine in Biological Samples (Adapted from Purwaha et al., 2014[1])
This protocol utilizes a stable isotope-labeled internal standard, 13C5,15N2-Gln, which is structurally and chemically very similar to this compound.
1. Sample Preparation:
-
Biological samples (e.g., cell culture media, plasma) are deproteinized using a protein precipitation agent (e.g., ice-cold acetonitrile).
-
The mixture is vortexed and centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the amino acids, is collected for analysis.
-
A known concentration of the internal standard (e.g., 10 µM 13C5,15N2-Gln) is added to the sample.
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex C18 XB, 2.6 μm, 2.1 mm × 150 mm) is used for separation.
-
Mobile Phase: A gradient elution is employed using:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: A typical flow rate is 200-300 µL/min.
-
Injection Volume: 5.0 µL.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Glutamine (Analyte): 147.1 > 84.1 and 147.1 > 56.1
-
13C5,15N2-Gln (Internal Standard): 154.1 > 89.1
-
-
Instrument Parameters: Optimized parameters for gas temperature, drying gas flow, nebulizer pressure, sheath gas temperature and flow, and capillary voltage are established. It is crucial to optimize the fragmentor voltage to minimize in-source cyclization of glutamine.[1]
Visualizing the Workflow and Metabolic Context
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the metabolic pathway in which glutamine plays a central role.
Caption: Experimental workflow for glutamine quantification.
Caption: Simplified glutamine metabolism pathway.
Conclusion
The use of a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of L-glutamine in complex biological matrices. This compound, with its significant mass difference from the endogenous analyte, represents an excellent choice to correct for analytical variability, including matrix effects and in-source degradation. While direct comparative data is emerging, the performance of closely related analogs strongly supports the suitability of this compound for robust and reliable bioanalytical method development in both research and clinical settings. The detailed experimental protocols and workflow diagrams provided in this guide serve as a valuable resource for laboratories aiming to establish high-quality glutamine quantification assays.
References
- 1. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Glutamine and glutamate: automated quantification and isotopic enrichments by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quantifying Glutamine Metabolism: L-Glutamine-15N2,d5 Tracer Analysis versus Enzymatic Assays
For researchers, scientists, and drug development professionals, the accurate measurement of glutamine metabolism is crucial for understanding cellular bioenergetics, biosynthesis, and the impact of therapeutic interventions. This guide provides an objective comparison between two primary methodologies: stable isotope tracing using L-Glutamine-15N2,d5 coupled with mass spectrometry, and traditional enzymatic assays.
Principles of Each Methodology
This compound Tracer Analysis: This powerful technique tracks the metabolic fate of glutamine within a biological system.[1] Cells or organisms are supplied with L-glutamine that has been isotopically labeled with two nitrogen-15 (15N) atoms and five deuterium (d5) atoms.[2] As the labeled glutamine is metabolized, the heavy isotopes are incorporated into downstream metabolites. Mass spectrometry is then used to detect and quantify the extent of this incorporation, providing a dynamic view of glutamine flux through various metabolic pathways.[1][3] This method allows for the elucidation of pathway activity and the relative contribution of glutamine to different cellular processes.
Enzymatic Assays: These assays provide a quantitative measurement of the concentration of L-glutamine in a biological sample at a specific point in time.[4] Typically, these assays involve a series of enzymatic reactions that lead to the production of a detectable signal, such as a change in color (colorimetric) or fluorescence (fluorometric).[4][5] The intensity of the signal is directly proportional to the amount of glutamine present in the sample.[4] These assays are valuable for determining absolute metabolite levels in various sample types, including plasma, cell lysates, and tissue extracts.[4][5]
Quantitative Data Comparison
Direct comparative data from a single study performing a head-to-head cross-validation of this compound tracer data with enzymatic assays for glutamine concentration is not available in the reviewed literature. However, to illustrate the types of quantitative data generated by each method, the following tables summarize typical findings.
Table 1: Representative Data from this compound Tracer Analysis
This table exemplifies the kind of data obtained from a stable isotope tracing experiment, showing the fractional contribution of glutamine to downstream metabolites.
| Metabolite | Isotopic Enrichment (M+n) | Fractional Contribution from Glutamine (%) |
| Glutamate | M+5 | 85 |
| α-Ketoglutarate | M+5 | 70 |
| Citrate | M+4 | 45 |
| Aspartate | M+4 | 60 |
| Proline | M+5 | 30 |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Representative Data from Enzymatic Assays
This table showcases typical data from an enzymatic assay, indicating the absolute concentration of glutamine in different samples.
| Sample ID | Glutamine Concentration (µM) |
| Control Cell Line | 550 ± 25 |
| Treated Cell Line | 320 ± 18 |
| Plasma Sample 1 | 610 ± 30 |
| Plasma Sample 2 | 480 ± 22 |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocols
This compound Tracer Analysis Protocol
This protocol outlines a general workflow for a stable isotope tracing experiment in cell culture.[1][6]
-
Cell Culture: Plate cells and allow them to adhere and grow to the desired confluency. It is recommended to use dialyzed fetal bovine serum to minimize the presence of unlabeled glutamine.[1]
-
Isotope Labeling: Replace the standard culture medium with a medium containing this compound at a known concentration. The labeling duration depends on the metabolic pathway of interest, with isotopic steady state for the TCA cycle typically reached within hours.[1]
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding a cold solvent mixture, such as 80:20 methanol:water or acetonitrile/methanol/water.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet protein and cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis by Mass Spectrometry:
-
Dry the metabolite extract under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the sample in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) or derivatize for gas chromatography-mass spectrometry (GC-MS).
-
Inject the sample into the LC-MS or GC-MS system.
-
Analyze the mass isotopologue distributions of glutamine and its downstream metabolites.
-
-
Data Analysis: Correct the raw data for the natural abundance of isotopes and calculate the fractional contribution of glutamine to each metabolite.
Enzymatic Assay Protocol (Colorimetric)
This protocol describes a general procedure for a colorimetric glutamine assay.[4][5]
-
Sample Preparation:
-
For cell lysates, homogenize or sonicate cells in an appropriate buffer and centrifuge to remove debris.
-
For plasma or serum, samples may be used directly or may require deproteinization using a spin filter.
-
-
Standard Curve Preparation: Prepare a series of glutamine standards of known concentrations in the same buffer as the samples.
-
Assay Reaction:
-
Pipette standards and samples into a 96-well plate.
-
For each sample, prepare a paired well to measure endogenous background without the glutaminase enzyme.
-
Add the reaction mix containing glutaminase and other necessary enzymes and substrates to the wells. This typically involves the conversion of glutamine to glutamate, which is then oxidized to produce a colorimetric signal.[4][5]
-
Incubate the plate at a specified temperature (e.g., 37°C) for a set period (e.g., 30-60 minutes).
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 565 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from the sample absorbance.
-
Plot the absorbance of the standards versus their concentrations to generate a standard curve.
-
Determine the glutamine concentration in the samples by interpolating their absorbance values on the standard curve.
-
Visualizations
Caption: this compound tracer metabolic pathway.
Caption: General workflow for an enzymatic glutamine assay.
Caption: Key signaling pathways regulating glutamine metabolism.
Conclusion: Choosing the Right Method
The choice between this compound tracer analysis and enzymatic assays depends entirely on the research question.
-
This compound tracer analysis is the superior method for investigating the dynamics of glutamine metabolism. It provides invaluable insights into metabolic flux, pathway utilization, and the fate of glutamine-derived carbons and nitrogens. This makes it ideal for mechanistic studies and understanding the metabolic reprogramming in diseases like cancer.
-
Enzymatic assays are well-suited for high-throughput screening and for studies where the primary goal is to determine the absolute concentration of glutamine. These assays are generally less expensive, faster, and require less specialized equipment than mass spectrometry-based methods. They are effective for assessing changes in overall glutamine availability in response to drugs or other stimuli.
In many comprehensive studies, these two techniques can be complementary. Enzymatic assays can provide a snapshot of glutamine levels, while stable isotope tracing can reveal the underlying metabolic dynamics that contribute to these changes.
References
- 1. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Glutamine (2,3,3,4,4-Dâ , 97-98%; ¹âµNâ, 97-98%) - Cambridge Isotope Laboratories, DNLM-6997-0.25 [isotope.com]
- 3. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Cellular Metabolism: The Advantages of Multiply-Labeled L-Glutamine-¹⁵N₂,d₅
For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, the choice of isotopic tracer is paramount. Multiply-labeled L-Glutamine-¹⁵N₂,d₅ has emerged as a powerful tool, offering distinct advantages over other labeling strategies for elucidating metabolic pathways and quantifying fluxes. This guide provides an objective comparison of its performance, supported by experimental data and detailed protocols, to empower informed decisions in your research.
The simultaneous incorporation of both stable nitrogen isotopes (¹⁵N₂) and deuterium (d₅) in L-Glutamine-¹⁵N₂,d₅ provides a multi-faceted approach to metabolic tracing. This dual-labeling strategy allows for the concurrent tracking of the nitrogen and carbon-hydrogen bond fate of glutamine as it is metabolized by cells. This capability is particularly advantageous in studies of amino acid metabolism, nucleotide synthesis, and redox homeostasis, where both nitrogen and the carbon skeleton of glutamine play critical roles.[1][2]
Key Advantages of L-Glutamine-¹⁵N₂,d₅: A Comparative Overview
The primary benefit of using L-Glutamine-¹⁵N₂,d₅ lies in its ability to provide more comprehensive and unambiguous data compared to singly-labeled alternatives.
| Feature | L-Glutamine-¹⁵N₂,d₅ | L-Glutamine-¹⁵N₂ | L-Glutamine-¹³C₅ | L-Glutamine-d₅ |
| Nitrogen Tracing | Yes (both amide and amino groups) | Yes (both amide and amino groups) | No | No |
| Carbon Skeleton Tracing | Indirectly (via deuterium retention/loss) | No | Yes | Indirectly (via deuterium retention/loss) |
| Redox Metabolism Insights | Yes (via deuterium loss in specific reactions) | No | No | Yes |
| Distinguishing Converging Pathways | High | Moderate | Moderate | Moderate |
| Use as Internal Standard | Yes | Yes | Yes | Yes |
Table 1: Comparison of different L-Glutamine isotopic labeling strategies.
The dual labeling of L-Glutamine-¹⁵N₂,d₅ allows researchers to dissect complex metabolic networks with greater precision. For instance, in glutaminolysis, the ¹⁵N labels can track the entry of glutamine's nitrogen into the tricarboxylic acid (TCA) cycle and its subsequent incorporation into other amino acids and nucleotides.[2][3] Simultaneously, the deuterium labels can provide insights into the activity of specific dehydrogenases and other enzymes that involve the cleavage of C-H bonds.
Experimental Data and Performance
Studies utilizing multiply-labeled substrates have demonstrated their superiority in resolving complex metabolic questions. For example, in studies of cancer metabolism, the use of tracers incorporating both ¹³C and ¹⁵N has enabled the simultaneous quantification of carbon and nitrogen fluxes, revealing novel aspects of nucleotide and amino acid biosynthesis.[1] While specific quantitative data for L-Glutamine-¹⁵N₂,d₅ is proprietary to individual research, the principles demonstrated in studies with other multiply-labeled compounds are directly applicable. The increased mass shift provided by the combination of ¹⁵N and deuterium labels also facilitates clearer separation from endogenous unlabeled metabolites in mass spectrometry analysis.
Experimental Protocols
Below are detailed methodologies for a typical metabolic tracing experiment using L-Glutamine-¹⁵N₂,d₅.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and enter the exponential growth phase.
-
Media Preparation: Prepare growth medium devoid of endogenous glutamine. Supplement this medium with L-Glutamine-¹⁵N₂,d₅ at a concentration typically ranging from 2 to 4 mM.
-
Isotopic Labeling: Remove the standard growth medium, wash the cells with phosphate-buffered saline (PBS), and replace it with the prepared labeling medium.
-
Incubation: Culture the cells in the labeling medium for a predetermined period (e.g., 6, 12, 24 hours) to allow for the incorporation of the labeled glutamine into downstream metabolites.
Metabolite Extraction
-
Quenching Metabolism: Aspirate the labeling medium and rapidly wash the cells with ice-cold PBS. Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to quench all enzymatic activity.
-
Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet protein and cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.
LC-MS/MS Analysis
-
Chromatographic Separation: Analyze the extracted metabolites using a liquid chromatography system coupled to a high-resolution mass spectrometer. A HILIC (hydrophilic interaction liquid chromatography) column is often suitable for separating polar metabolites.
-
Mass Spectrometry Detection: Operate the mass spectrometer in a mode that allows for the detection of the specific mass-to-charge ratios (m/z) of the expected labeled metabolites. A high-resolution instrument is crucial for separating the isotopic peaks.
-
Data Analysis: Process the raw data to identify and quantify the isotopologues of downstream metabolites. The enrichment of ¹⁵N and deuterium will indicate the contribution of L-Glutamine-¹⁵N₂,d₅ to their synthesis.
Visualizing Metabolic Pathways and Workflows
To better understand the application of L-Glutamine-¹⁵N₂,d₅, the following diagrams illustrate a key metabolic pathway and a typical experimental workflow.
Caption: Fate of ¹⁵N and d labels from L-Glutamine in central metabolism.
The diagram above illustrates how the ¹⁵N and deuterium labels from L-Glutamine-¹⁵N₂,d₅ are incorporated into various downstream metabolites, allowing for the tracing of distinct metabolic fates.
Caption: A typical workflow for metabolic tracing experiments.
This workflow outlines the key steps involved in a metabolic tracing experiment, from cell culture and labeling to data analysis.
References
- 1. Simultaneous tracing of carbon and nitrogen isotopes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysing central metabolism in ultra-high resolution: At the crossroads of carbon and nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: L-Glutamine-¹⁵N₂,d₅ vs. Radioactive Tracers for Illuminating Metabolic Pathways
For researchers, scientists, and drug development professionals navigating the intricate world of metabolic studies, the choice of tracer is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison between the stable isotope-labeled L-Glutamine-¹⁵N₂,d₅ and traditional radioactive tracers, supported by experimental data and detailed methodologies to inform your research.
The study of cellular metabolism, a cornerstone of biological and pharmaceutical research, relies on the ability to trace the fate of molecules through complex biochemical networks. Both stable isotope-labeled compounds, such as L-Glutamine-¹⁵N₂,d₅, and radioactive tracers have been instrumental in advancing our understanding of metabolic fluxes. However, they differ significantly in their underlying principles, analytical requirements, safety considerations, and the nature of the data they provide.
Quantitative Data Summary
The selection of a tracer often involves a trade-off between sensitivity, safety, and the richness of the data. The following table summarizes the key performance characteristics of L-Glutamine-¹⁵N₂,d₅ and a common radioactive counterpart, ¹⁴C-L-Glutamine.
| Feature | L-Glutamine-¹⁵N₂,d₅ (Stable Isotope) | Radioactive Tracers (e.g., ¹⁴C-L-Glutamine) |
| Detection Principle | Mass shift detection by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) | Detection of radioactive decay (beta particles) by Liquid Scintillation Counting (LSC) or Autoradiography |
| Sensitivity | High (picomole to femtomole range with modern MS) | Very High (attomole to zeptomole range) |
| Detection Limit | ~17 pg of ¹⁵N[1] | ~0.01 dpm/mL for ¹⁴C in urine[2] |
| Analytical Resolution | High mass resolution (e.g., >60,000 FWHM) allows for discrimination of isotopologues[3] | Spatial resolution in autoradiography is typically in the range of 20-100 µm[4] |
| Safety | Non-radioactive, no specialized handling or disposal required | Radioactive, requires stringent safety protocols, licensing, and specialized waste disposal |
| Information Richness | Provides positional information of isotopes, enabling detailed pathway analysis and fluxomics.[5] | Primarily provides quantitative information on the amount of tracer in a sample or its spatial distribution. |
| Cost | High initial cost for labeled compounds (e.g., L-Glutamine-¹⁵N₂,d₅ can be >$2000/gram) | Lower cost per unit of radioactivity (e.g., 50 µCi of ¹⁴C-L-Glutamine for ~$2800)[6] |
| Multiplexing | Can be combined with other stable isotopes (e.g., ¹³C, ²H) for multi-tracer experiments | Limited multiplexing capabilities |
| In Vivo Studies | Generally considered safe for human studies | Use in humans is highly restricted due to radiation exposure |
Experimental Protocols
To provide a practical understanding of how these tracers are employed, detailed methodologies for key experiments are outlined below.
Experimental Protocol 1: Stable Isotope Tracing with L-Glutamine-¹⁵N₂,d₅ in Cell Culture
This protocol is adapted from established methods for stable isotope tracing in mammalian cells.
1. Cell Culture and Labeling:
- Seed cells in appropriate culture vessels and allow them to reach the desired confluency.
- Replace the standard culture medium with a labeling medium containing L-Glutamine-¹⁵N₂,d₅ at a known concentration. The standard glutamine in the medium should be completely replaced by the labeled glutamine.
- Incubate the cells for a predetermined time to allow for the incorporation of the stable isotope into downstream metabolites and to reach isotopic steady state. This time can range from hours to days depending on the metabolic pathway of interest.
2. Metabolite Extraction:
- Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.
- Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
- Scrape the cells and collect the cell lysate.
- Centrifuge the lysate to pellet cellular debris.
- Collect the supernatant containing the extracted metabolites.
3. Sample Analysis by LC-MS/MS:
- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried metabolites in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.
- Inject the sample into an LC-MS/MS system. The liquid chromatography separates the different metabolites, and the mass spectrometer detects the mass-to-charge ratio of each metabolite and its isotopologues.
4. Data Analysis:
- Analyze the mass spectra to identify the different isotopologues of glutamine and its downstream metabolites.
- Calculate the fractional enrichment of ¹⁵N and deuterium in each metabolite to determine the contribution of glutamine to various metabolic pathways.
- Utilize metabolic flux analysis software to model the rates of metabolic reactions.
Experimental Protocol 2: Radioactive Tracing with ¹⁴C-L-Glutamine in Cell Culture
This protocol outlines a typical experiment to measure the incorporation of ¹⁴C from glutamine into cellular macromolecules and CO₂.
1. Cell Culture and Labeling:
- Culture cells to the desired density in a multi-well plate or flask.
- Add ¹⁴C-L-Glutamine to the culture medium at a specific activity (e.g., 0.5-1.0 µCi/mL). For CO₂ trapping, it is advisable to use flasks equipped with a center well.
- Incubate the cells for the desired period.
2. Measurement of ¹⁴C Incorporation into Acid-Precipitable Macromolecules (Protein and Nucleic Acids):
- Terminate the experiment by aspirating the medium and washing the cells with ice-cold PBS.
- Lyse the cells and precipitate the macromolecules by adding ice-cold trichloroacetic acid (TCA).
- Wash the precipitate with TCA to remove any unincorporated radiolabeled precursors.
- Dissolve the precipitate in a suitable solvent (e.g., sodium hydroxide).
- Add a scintillation cocktail to the dissolved precipitate and measure the radioactivity using a liquid scintillation counter.
3. Measurement of ¹⁴C-CO₂ Production:
- If measuring glutamine oxidation, add a piece of filter paper soaked in a CO₂ trapping agent (e.g., potassium hydroxide) to the center well of the flask at the beginning of the incubation.
- At the end of the incubation, inject an acid (e.g., perchloric acid) into the culture medium to release the dissolved CO₂.
- Allow the flask to sit for a period to ensure complete trapping of the ¹⁴CO₂.
- Remove the filter paper and place it in a scintillation vial with a scintillation cocktail.
- Measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
- Calculate the disintegrations per minute (DPM) for each sample, correcting for background and quenching.
- Normalize the DPM to the amount of protein or cell number to determine the rate of glutamine incorporation or oxidation.
Visualizing Metabolic Pathways and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the central glutamine metabolism pathway and a typical experimental workflow for stable isotope tracing.
Caption: Central pathways of glutamine metabolism.
Caption: Experimental workflow for stable isotope tracing.
Conclusion: Making an Informed Choice
The decision to use L-Glutamine-¹⁵N₂,d₅ or a radioactive tracer is contingent on the specific research question, available instrumentation, and safety infrastructure.
L-Glutamine-¹⁵N₂,d₅ and other stable isotope tracers are the preferred choice for:
-
Detailed pathway analysis and fluxomics: The ability to track the fate of individual atoms provides a level of detail that is unattainable with radioactive tracers.
-
Studies requiring high molecular specificity: High-resolution mass spectrometry can distinguish between molecules with very similar masses.
-
In vivo studies in humans: The non-radioactive nature of stable isotopes makes them safe for human administration.
-
Laboratories not equipped for handling radioactivity: The absence of radiation hazards simplifies experimental setup and waste disposal.
Radioactive tracers remain a valuable tool for:
-
Experiments requiring the highest sensitivity: When detecting very low abundance metabolites, the high signal-to-noise ratio of radioactive decay can be advantageous.
-
Whole-body and tissue-level localization studies: Autoradiography provides a straightforward method for visualizing the distribution of a tracer.
-
Laboratories with established radiotracer protocols and infrastructure.
References
- 1. Autoradiography, MALDI-MS, and SIMS-MS Imaging in Pharmaceutical Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radioluminography for quantitative autoradiography of 14C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Flux Analysis | HMT [en.humanmetabolome.com]
- 6. revvity.com [revvity.com]
Navigating the Labyrinth of Metabolic Flux: A Guide to Inter-Laboratory Comparison Using L-Glutamine-15N2,d5
For researchers, scientists, and drug development professionals, understanding the intricate web of cellular metabolism is paramount. Metabolic Flux Analysis (MFA) using stable isotope tracers stands as a cornerstone technique, offering a quantitative snapshot of the rates of metabolic reactions. L-Glutamine, a key nutrient for many cell types, is often traced using isotopically labeled forms like L-Glutamine-15N2,d5 to unravel its metabolic fate. However, the reproducibility of MFA results across different laboratories can be a significant challenge.
Experimental Protocol: A Standardized Approach to Metabolic Flux Analysis
A robust and well-documented experimental protocol is the foundation for reproducible metabolic flux analysis. The following is a representative methodology for a typical MFA study using this compound in cultured mammalian cells.
1. Cell Culture and Isotope Labeling:
-
Cell Seeding: Plate cells at a consistent density to ensure they are in the exponential growth phase at the time of the experiment.
-
Media Formulation: Utilize a defined culture medium with known concentrations of all nutrients. For the labeling experiment, prepare an identical medium where unlabeled L-Glutamine is replaced with this compound.
-
Isotopic Steady State: Culture the cells in the labeled medium for a sufficient duration to achieve isotopic steady state in the intracellular metabolites of interest. This duration should be determined empirically for the specific cell line and experimental conditions.
2. Metabolite Extraction:
-
Rapid Quenching: To halt enzymatic activity and preserve the in vivo metabolic state, rapidly quench the cells. This is typically achieved by aspirating the medium and adding a cold quenching solution (e.g., -80°C methanol).
-
Extraction: After quenching, add a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water) to the cells. Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
3. Analytical Measurement:
-
Instrumentation: Analyze the metabolite extracts using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions of key metabolites.
-
Data Acquisition: Acquire data in a consistent manner, ensuring proper calibration and quality control of the analytical instruments.
4. Data Analysis and Flux Calculation:
-
Mass Isotopomer Distribution (MID) Analysis: Correct the raw mass spectrometry data for the natural abundance of isotopes to obtain the fractional labeling of each metabolite.
-
Metabolic Modeling: Utilize a stoichiometric model of the relevant metabolic network.
-
Flux Estimation: Employ specialized software (e.g., INCA, OpenFLUX) to estimate the intracellular metabolic fluxes by fitting the measured MIDs to the metabolic model.[1]
Illustrative Data Comparison
The following table presents a hypothetical comparison of key metabolic fluxes that could be obtained from two different laboratories performing the same experiment. This illustrates the type of quantitative data generated and highlights potential areas of variability.
| Metabolic Flux | Lab A (Relative Flux) | Lab B (Relative Flux) | Potential Sources of Variation |
| Glutamine Uptake | 100 ± 5 | 95 ± 7 | Cell passage number, minor differences in media composition |
| Glutaminolysis (Glutamine -> Glutamate) | 85 ± 4 | 80 ± 6 | Cell density at time of harvest, slight variations in incubation time |
| TCA Cycle Flux (α-KG -> Succinate) | 60 ± 3 | 55 ± 5 | Incomplete quenching of metabolism, differences in extraction efficiency |
| Anaplerosis (Glutamate -> α-KG) | 70 ± 5 | 65 ± 6 | Variations in analytical instrument calibration |
| Reductive Carboxylation (α-KG -> Citrate) | 10 ± 2 | 12 ± 3 | Differences in data processing and flux calculation algorithms |
Visualizing the Workflow and Pathways
To further clarify the experimental and analytical processes, the following diagrams, generated using the DOT language, illustrate the key workflows and metabolic pathways.
Caption: A streamlined workflow for conducting a metabolic flux analysis experiment.
Caption: Key metabolic fates of glutamine within the cell.
Caption: Logical progression from raw data to a quantitative flux map.
Sources of Inter-Laboratory Variability
Achieving consensus in metabolic flux data across different labs is challenging due to a multitude of factors that can influence the results. Key sources of variability include:
-
Cellular Conditions:
-
Cell Line Authenticity and Passage Number: Genetic drift in cell lines over time can alter metabolic phenotypes.
-
Culture Conditions: Minor variations in media composition, serum batches, pH, and oxygen levels can significantly impact metabolism.
-
Cell Density and Growth Phase: The metabolic state of cells changes depending on their density and position in the growth curve.
-
-
Experimental Procedures:
-
Tracer Purity and Concentration: The isotopic purity and final concentration of this compound must be consistent.
-
Quenching and Extraction Efficiency: Incomplete quenching can lead to metabolic activity continuing after the intended experimental endpoint, and variable extraction efficiencies can alter the measured metabolite pool sizes and labeling patterns.
-
Sample Handling and Storage: Degradation of metabolites during sample processing and storage can introduce artifacts.
-
-
Analytical and Computational Methods:
-
Instrumentation Differences: Variations in the sensitivity and resolution of mass spectrometers can affect the precision of MID measurements.
-
Data Processing: Different software and algorithms for peak integration, background subtraction, and correction for natural isotope abundance can yield different results.
-
Metabolic Network Models: The completeness and accuracy of the stoichiometric model used for flux calculations are critical. The inclusion or exclusion of certain reactions can alter the calculated flux distribution.
-
Flux Calculation Algorithms: Different software packages may employ distinct numerical methods for flux estimation, potentially leading to divergent results.[1][2]
-
Conclusion: Towards More Reproducible Metabolic Flux Analysis
While the inherent complexity of biological systems and the technical nuances of MFA present challenges to inter-laboratory comparability, a concerted effort towards standardization can significantly improve reproducibility. This guide provides a foundational protocol and highlights critical variables that researchers should control and report in their studies. By fostering a culture of transparency and methodological rigor, the scientific community can move towards generating more consistent and reliable metabolic flux data, ultimately accelerating progress in basic research and drug development.
References
- 1. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantifying Glutamine Uptake: A Comparative Analysis of Isotopic Isomers
For researchers, scientists, and drug development professionals, understanding the nuances of cellular metabolism is paramount. Glutamine, a key nutrient for proliferating cells, is at the center of many metabolic investigations. The use of isotopic tracers has revolutionized our ability to track its fate within the cell. This guide provides a comprehensive comparison of different glutamine isotopic isomers, offering quantitative insights, detailed experimental protocols, and a look at the signaling pathways that govern glutamine metabolism.
Quantitative Comparison of Glutamine Isotopic Isomer Utilization
Stable isotope tracing is a powerful technique to investigate the pathways and dynamics of biochemical reactions. In the context of glutamine metabolism, various isotopically labeled forms of glutamine are used to probe different metabolic routes. The choice of tracer is critical and depends on the specific metabolic pathway under investigation. While direct comparisons of cellular uptake rates for different glutamine isomers are not commonly reported, the downstream metabolic fate of the labeled atoms provides a quantitative measure of their utilization following uptake.
The most commonly used tracers for studying glutamine metabolism are uniformly labeled [U-¹³C₅]glutamine, and selectively labeled [1-¹³C]glutamine and [5-¹³C]glutamine. More complex, doubly labeled isotopes like [U-¹³C₅, ¹⁵N₂]glutamine are also employed to simultaneously track both carbon and nitrogen atoms.
| Isotopic Isomer | Primary Application | Typical Quantitative Readout | Key Findings and Interpretations |
| [U-¹³C₅]glutamine | General tracer for overall glutamine contribution to the TCA cycle and lipogenesis.[1] | Fractional contribution of glutamine to TCA cycle intermediates (e.g., M+4 malate, M+5 citrate) and fatty acids.[1] | Provides a comprehensive view of glutamine's role as a carbon source for both energy production and biosynthesis. Essential for assessing the overall reliance of a cell on glutamine. |
| [1-¹³C]glutamine | Specifically traces the reductive carboxylation (RC) pathway. The ¹³C label is lost during oxidative metabolism but retained in the reductive pathway.[1] | M+1 labeling in citrate and downstream metabolites.[1] | Increased M+1 labeling in TCA cycle intermediates is indicative of enhanced reductive carboxylation, a pathway often upregulated in cancer cells, particularly under hypoxia.[1] |
| [5-¹³C]glutamine | Traces the contribution of glutamine to lipid synthesis via reductive carboxylation. The ¹³C label is incorporated into acetyl-CoA only through the RC pathway.[1] | ¹³C enrichment in fatty acids.[1] | Allows for the specific quantification of glutamine's contribution to de novo lipogenesis, a critical process for building new cell membranes in proliferating cells. |
| [U-¹³C₅, ¹⁵N₂]glutamine | Simultaneously tracks the fate of both glutamine-derived carbon and nitrogen.[2] | Mass isotopologue distributions of metabolites containing both ¹³C and ¹⁵N. | Enables the study of nitrogen-donating reactions, such as nucleotide and amino acid biosynthesis, in parallel with carbon metabolism.[2] |
| [2-¹⁵N]glutamine & [5-¹⁵N]glutamine | Used to determine the sources of nitrogen for ammoniagenesis and the activity of enzymes like glutamate dehydrogenase.[3] | ¹⁵N enrichment in ammonia and other amino acids.[3] | Crucial for understanding nitrogen balance and the metabolic pathways involved in ammonia production, which can be altered in disease states like acidosis.[3] |
Signaling Pathways Regulating Glutamine Metabolism
Glutamine metabolism is tightly controlled by a complex network of signaling pathways that are often dysregulated in cancer and other diseases. Key pathways include:
-
mTOR Signaling: The mTOR pathway is a central regulator of cell growth and metabolism. It can enhance glutamine influx and its subsequent metabolism.[1] Glutamine itself, along with other amino acids, can activate the mTORC1 complex.[4]
-
c-Myc: The proto-oncogene c-Myc is a critical driver of glutamine metabolism. It upregulates the expression of glutamine transporters and key enzymes involved in glutaminolysis, thereby increasing glutamine uptake and utilization.[2]
-
KRAS Signaling: Activating mutations in the KRAS oncogene are frequently associated with an increased dependence on glutamine for cell growth and proliferation.[1]
Below is a diagram illustrating the major signaling inputs that regulate glutamine uptake and its entry into central carbon metabolism.
Caption: Key signaling pathways regulating glutamine uptake and metabolism.
Experimental Protocols for Isotopic Tracer Studies
The following provides a generalized workflow for conducting stable isotope tracing experiments to quantify glutamine metabolism.
Caption: A typical experimental workflow for glutamine isotopic tracer studies.
Detailed Methodologies:
1. Cell Culture and Isotope Labeling:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of metabolite extraction. A typical starting density is 200,000 cells/well in a 6-well plate.[1]
-
Isotopic Labeling Medium: Prepare culture medium (e.g., DMEM) containing the desired concentration of the glutamine isotopic tracer (e.g., 4 mM [U-¹³C₅]glutamine) and dialyzed fetal bovine serum (dFBS) to minimize the influence of unlabeled amino acids from the serum.
-
Incubation: Replace the standard growth medium with the isotopic labeling medium and incubate the cells for a sufficient duration to approach isotopic steady state. This can range from a few hours to over 24 hours, depending on the cell type and the metabolites of interest.[1] It has been reported that for metabolites in the TCA cycle, a 3-hour incubation with [U-¹³C]glutamine can be sufficient to reach isotopic steady state.[1]
2. Metabolite Extraction:
-
Quenching: To halt enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add a cold extraction solvent, typically 80% methanol, to the cells and incubate at a low temperature (e.g., -80°C) to precipitate proteins and extract polar metabolites.
-
Collection: Scrape the cells and collect the cell lysate. Centrifuge to pellet the protein and cellular debris, and collect the supernatant containing the metabolites.
3. Mass Spectrometry Analysis:
-
Instrumentation: Analyze the metabolite extracts using either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS). These techniques separate the individual metabolites and then detect the mass-to-charge ratio of the parent ion and its fragments.
-
Data Acquisition: The mass spectrometer is operated to detect the different mass isotopologues of the metabolites of interest, which arise from the incorporation of the stable isotope.
4. Data Analysis:
-
Isotopomer Distribution: Determine the fractional abundance of each mass isotopomer for the metabolites of interest. This data needs to be corrected for the natural abundance of heavy isotopes.
-
Metabolic Flux Analysis (MFA): For a more in-depth quantitative analysis, the isotopomer distribution data can be used as an input for metabolic flux analysis models. MFA is a computational method that estimates the rates (fluxes) of reactions in a metabolic network.
By carefully selecting the appropriate isotopic isomer and employing rigorous experimental and analytical procedures, researchers can gain valuable quantitative insights into the complex and dynamic nature of glutamine metabolism. This knowledge is crucial for identifying metabolic vulnerabilities in diseases like cancer and for the development of novel therapeutic strategies.
References
- 1. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of glutamine and glutamate by rat renal tubules. Study with 15N and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the glutamate–glutamine cycling flux using two-compartment dynamic metabolic modeling is sensitive to astroglial dilution - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of L-Glutamine-15N2,d5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of L-Glutamine-15N2,d5, a deuterated and 15N-labeled non-essential amino acid commonly used in metabolic research.
This compound, while a valuable tool in metabolic studies, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, adherence to strict disposal protocols is crucial to prevent environmental contamination and ensure workplace safety. The primary directive for its disposal is to entrust it to an approved waste disposal company.[1]
Key Safety and Disposal Information
A summary of the pertinent hazard and disposal information for L-Glutamine-15N2 is provided in the table below. This information is derived from safety data sheets (SDS) and should be consulted before handling the compound.
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed.[1] | P264: Wash skin thoroughly after handling.[1] |
| H410: Very toxic to aquatic life with long lasting effects.[1] | P270: Do not eat, drink or smoke when using this product.[1] |
| P273: Avoid release to the environment.[1] | |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] | |
| P330: Rinse mouth.[1] | |
| P391: Collect spillage.[1] | |
| P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Experimental Protocol: Standard Operating Procedure for Disposal
The following step-by-step protocol outlines the necessary actions for the safe disposal of this compound and its contaminated containers.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat.[1]
2. Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder and any materials grossly contaminated with the solid (e.g., weighing paper, contaminated paper towels) in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Empty Containers: Triple rinse the empty container with a suitable solvent (e.g., water). The rinsate should be collected and treated as hazardous liquid waste. The triple-rinsed container can then be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.
3. Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).
4. Storage:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection by a licensed waste disposal contractor.
5. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.[1]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling L-Glutamine-15N2,d5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling L-Glutamine-15N2,d5. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
This compound is a stable isotope-labeled form of the non-essential amino acid L-Glutamine. While the unlabeled compound is generally considered non-hazardous, specific safety data for the labeled compound indicates potential hazards that require appropriate handling and disposal measures.
Hazard Identification and Personal Protective Equipment
The primary hazards associated with this compound are related to its chemical properties as a fine powder and its potential toxicity. The following table summarizes the hazard classification based on available Safety Data Sheets (SDS).
| Hazard Classification | Description |
| Acute Oral Toxicity | Category 4: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1: Very toxic to aquatic life with long lasting effects.[1] |
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Nitrile gloves | Powder-free.[2] | Prevents skin contact and contamination. |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1-rated. | Protects eyes from dust particles. |
| Respiratory Protection | N95 or higher rated dust mask/respirator | NIOSH-approved. | Prevents inhalation of the fine powder.[3] |
| Body Protection | Laboratory coat | Standard. | Protects clothing and skin from contamination. |
Operational Plan: Step-by-Step Handling Protocol
Following a structured workflow is essential for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a fume hood or a designated workspace with localized exhaust ventilation to minimize inhalation risk.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Prepare all necessary equipment (spatulas, weigh boats, containers) before handling the compound.
2. Weighing and Aliquoting:
-
Don all required PPE as listed in the table above.
-
Handle the solid powder with care to avoid generating dust. Use a spatula to transfer the desired amount to a weigh boat.
-
If preparing a solution, add the solvent to the pre-weighed powder slowly to avoid splashing.
3. Experimental Use:
-
Keep containers of this compound tightly closed when not in use to prevent contamination and accidental spills.
-
Clearly label all solutions and samples containing the compound.
4. Decontamination:
-
After handling, wipe down the work surface with a damp cloth or appropriate cleaning agent.
-
Remove gloves and lab coat before leaving the work area.
-
Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal is critical due to the aquatic toxicity of this compound.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., used weigh boats, contaminated paper towels, gloves) in a clearly labeled, sealed container.
-
Dispose of the container as chemical waste according to your institution's and local regulations. Do not mix with general laboratory waste.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a labeled, sealed, and appropriate waste container.
-
Due to its high aquatic toxicity, do not dispose of solutions down the drain.
-
Arrange for chemical waste pickup and disposal through your institution's environmental health and safety (EHS) office.
-
-
Unused Compound:
-
Unused or expired this compound should be disposed of as chemical waste in its original container, following institutional guidelines.
-
Since this compound contains stable, non-radioactive isotopes (15N and Deuterium), no special precautions for radioactivity are necessary for its handling or disposal.[4] The disposal procedures are dictated by its chemical hazards.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
